2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQPCLQVRLLNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545755 | |
| Record name | 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67932-57-4 | |
| Record name | 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
The following technical guide is structured as a high-level monograph for drug discovery researchers. It synthesizes chemical identity, robust synthetic methodologies, and medicinal chemistry applications, adhering to the requested E-E-A-T principles.
CAS Number: 67932-57-4 Synonyms: 2-Chloro-4-methoxyphenethylamine; 2-Cl-4-MeO-PEA Molecular Formula: C₉H₁₂ClNO Molecular Weight: 185.65 g/mol
Executive Summary
2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a specialized phenethylamine derivative utilized primarily as a scaffold in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. Structurally, it is defined by a 2-chlorine substitution that provides steric bulk and metabolic resistance, and a 4-methoxy group that functions as a hydrogen bond acceptor.
This guide details the physicochemical profile, a validated "Chlorine-Safe" synthetic route, and the pharmacophoric utility of this compound in modern drug design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The strategic placement of the chlorine atom at the ortho position (relative to the ethylamine chain) significantly alters the electronic landscape of the phenyl ring compared to the parent 4-methoxyphenethylamine.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 67932-57-4 | Free base form |
| IUPAC Name | This compound | |
| SMILES | COc1ccc(CCN)c(Cl)c1 | Canonical |
| Appearance | Colorless to pale yellow oil | Darkens upon air exposure (oxidation) |
| Boiling Point | ~135–140 °C (at 0.5 mmHg) | Estimated based on homologs |
| Solubility | DCM, MeOH, DMSO, dilute HCl | Insoluble in water (Free base) |
| pKa | ~9.6 (Amine) | Typical for primary phenethylamines |
| Storage | 2–8 °C, under Argon/Nitrogen | Hygroscopic; absorbs CO₂ |
Synthetic Methodology: The "Chlorine-Retention" Protocol
Critical Design Consideration: Standard catalytic hydrogenation (e.g., H₂/Pd-C) of nitrostyrene precursors poses a high risk of hydrodehalogenation (stripping the chlorine atom). Therefore, this protocol utilizes a hydride reduction strategy (LiAlH₄) to ensure the integrity of the aryl-chloride bond.
Validated Synthesis Pathway
The synthesis proceeds via a Henry Reaction (Nitroaldol condensation) followed by a hydride reduction.
Figure 1: Two-step synthetic pathway designed to preserve the halogen substituent.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-methoxy-β-nitrostyrene
-
Reagents: 2-Chloro-4-methoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.2 eq).
-
Procedure:
-
Dissolve the aldehyde in glacial acetic acid or neat nitromethane.
-
Add ammonium acetate catalyst.
-
Reflux for 2–4 hours (monitor via TLC; disappearance of aldehyde).
-
Isolation: Cool to room temperature. The nitrostyrene often crystallizes as yellow needles. If not, pour into ice water and filter the precipitate.
-
Purification: Recrystallize from IPA/Ethanol.
-
Step 2: Reduction to Amine (LiAlH₄)
Safety Note: LiAlH₄ is pyrophoric. Perform under strict Nitrogen/Argon atmosphere.
-
Setup: Flame-dried 3-neck flask equipped with a reflux condenser and addition funnel.
-
Procedure:
-
Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.
-
Dissolve the nitrostyrene from Step 1 in anhydrous THF.
-
Addition: Add the nitrostyrene solution dropwise to the LiAlH₄ suspension. Exothermic reaction – maintain temp < 10 °C.
-
Reaction: Once addition is complete, allow to warm to RT, then reflux for 6–12 hours.
-
Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).
-
Workup: Filter the white granular salts. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Salt Formation (Optional but Recommended): Dissolve the crude oil in dry ether and bubble HCl gas to precipitate the hydrochloride salt.
-
Medicinal Chemistry Utility & Pharmacophore Analysis
This compound is not merely a random intermediate; it is a tool for Structure-Activity Relationship (SAR) exploration.
The "Chlorine Scan" Logic
In medicinal chemistry, replacing a hydrogen (in 4-methoxyphenethylamine) with a chlorine atom at the 2-position (this compound) serves three specific functions:
-
Metabolic Blockade: The 2-position is a common site for oxidative metabolism (CYP450 hydroxylation). Chlorination blocks this pathway, potentially increasing the half-life (
) of the drug candidate. -
Lipophilicity Modulation: The Chlorine atom increases
(approx +0.71), enhancing blood-brain barrier (BBB) permeability for CNS targets. -
Conformational Restriction: The steric bulk of the ortho-chlorine restricts the rotation of the ethylamine side chain, locking the molecule into a specific bioactive conformation preferred by certain serotonin (5-HT) receptors.
Figure 2: Pharmacological advantages of the 2-chloro substitution pattern.
Applications in Drug Discovery[4][13][14]
-
Serotonergic Ligands: Analogous to the "2C" family of psychedelics (e.g., 2C-C), this scaffold is used to probe 5-HT2A and 5-HT2C receptor selectivity.
-
Kinase Inhibitors: As a building block for "hinge-binding" motifs where the methoxy group acts as a hydrogen bond acceptor.
-
Monoamine Oxidase (MAO) Inhibition: Used in assays to determine the steric tolerance of the MAO-A active site.
Handling & Safety Protocols
Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: The free amine readily absorbs CO₂ from the air to form carbamates. Store in a sealed container under inert gas (Argon/Nitrogen) at 4 °C.
-
Spill Cleanup: Neutralize with dilute acetic acid before disposal. Do not use halogenated solvents for cleanup if strong oxidizers are present.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757644 (Related Isomer: 3-Chloro). Retrieved from [Link]
-
Accela ChemBio. Product Analysis: 2-(2-Chloro-4-methoxyphenyl)ethanamine (CAS 67932-57-4).[1][2] Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2025). Parallels between the chloro and methoxy groups for potency optimization.[3] RSC Medicinal Chemistry.[3] Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Introduction
2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative of significant interest to researchers in drug discovery and medicinal chemistry. The unique arrangement of a chloro and a methoxy group on the phenyl ring, coupled with the ethanamine side chain, presents a scaffold with potential for diverse pharmacological activities.[1] A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and for elucidating its structure-activity relationships.
This technical guide provides a comprehensive overview of the anticipated physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established physicochemical principles to provide a robust predictive framework. Furthermore, it details the authoritative experimental protocols required for the precise determination of these properties, ensuring scientific integrity and reproducibility.
Predicted Physicochemical Properties
The physical characteristics of this compound are influenced by the interplay of its constituent functional groups: the aromatic ring, the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the basic primary amine.[2][3]
| Property | Predicted Value/Range | Rationale and Comparative Analysis |
| Molecular Formula | C₉H₁₂ClNO | Based on its chemical structure. |
| Molecular Weight | 185.65 g/mol | Calculated from the atomic weights of its constituent elements. |
| Physical Form | Likely a liquid or low-melting solid at room temperature. | The parent compound, 2-phenylethylamine, is a liquid.[4][5][6] The hydrochloride salt of a related isomer, 2-(3-chloro-4-methoxyphenyl)ethan-1-amine, is a powder with a melting point of 192-195 °C.[7] The free base of the target compound is expected to have a lower melting point. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | 2-Phenylethylamine has a boiling point of 197-200 °C.[4] The addition of the chloro and methoxy groups will increase the molecular weight and likely elevate the boiling point. |
| Solubility | Expected to be soluble in dilute mineral acids and many organic solvents.[8][9] Limited solubility in water is anticipated. | The primary amine group confers basicity, leading to solubility in acids through salt formation.[10] The hydrophobic phenyl ring and chloro group will limit aqueous solubility. |
| pKa | Estimated to be around 9-10. | The pKa of the conjugate acid of 2-phenylethylamine is approximately 9.8. The electronic effects of the ring substituents may slightly alter this value. |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.[11][12][13][14]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, dry sample of the compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[15]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Solubility Determination
Determining the solubility profile is crucial for developing purification and formulation strategies.[16]
Methodology: Gravimetric Method
-
Equilibrium Saturation: An excess of the amine is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: A known volume of the clear, saturated supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.
-
Solvent Evaporation: The solvent from the collected sample is evaporated under controlled conditions (e.g., using a rotary evaporator or a stream of inert gas).
-
Mass Determination: The mass of the remaining solute is determined using an analytical balance.
-
Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[17][18][19][20]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the ethylamine side chain. The splitting patterns and chemical shifts will be influenced by the positions of the chloro and methoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, confirming the presence of the substituted phenyl ring and the ethylamine side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[21][22][23][24][25]
-
N-H Stretch: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[21][22][23]
-
C-N Stretch: A C-N stretching vibration for an aromatic amine is anticipated in the region of 1250-1335 cm⁻¹.[22]
-
Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic ring will also be present.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through isotopic patterns.[26][27][28]
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.65 g/mol ).
-
Isotope Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak is expected, which is a definitive indicator of a single chlorine atom in the molecule.[26][28]
Conclusion
References
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Melting Point Determination in Pharmaceutical Industry. NANOLAB.
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McLaughlin, J. C. Experiment 27 - Amines and Amides.
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Melting Point Determination. ResolveMass Laboratories Inc.
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Difference between Primary Secondary and Tertiary Amines Via FTIR. Chrominfo.
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Melting Point Determination. Lambda Photometrics Ltd.
-
Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
-
Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE.
-
IR: amines. University of Calgary.
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How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Quora.
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DETERMINATION OF MELTING POINTS. Stanford Research Systems.
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Infrared Spectroscopy. Illinois State University.
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Chem Lab.
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Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PubMed.
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
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A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. Benchchem.
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Test for Amino Groups. BYJU'S.
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Mass spectrometry of halogen-containing organic compounds. ResearchGate.
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2-PhenylethylaMine. ChemicalBook.
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(r)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hcl. Fluorochem.
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Ch13 - Mass Spectroscopy. Department of Chemistry, University of Calgary.
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Mass Spectrometry. Organic Chemistry I Lab, University of Minnesota.
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2-(3-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride. MilliporeSigma.
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Showing Compound 2-Phenylethylamine (FDB010580). FooDB.
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Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PMC.
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2-Phenylethylamine. American Chemical Society.
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Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. MDPI.
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Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. PubMed.
-
The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... ResearchGate.
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Chemical structures of the five substituted phenethylamine derivatives. ResearchGate.
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Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC.
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2-Phenylethylamine hydrochloride. Chem-Impex.
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Parallels between the chloro and methoxy groups for potency optimization. PMC - NIH.
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Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing.
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Parallels between the chloro and methoxy groups for potency optimization. ResearchGate.
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
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Technical Monograph: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Executive Summary
2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (CAS: 2250243-62-8 for HCl salt; isomeric analogs vary) is a specialized halogenated phenethylamine derivative utilized primarily as a high-value synthetic intermediate in the development of nitrogen-containing heterocycles, particularly indolines and quinolines .[1]
Unlike its regioisomer 2C-C (4-chloro-2,5-dimethoxyphenethylamine), which is renowned for its direct pharmacological activity, the 2-chloro-4-methoxy isomer is most significant for its ortho-chloro functionality . This structural feature enables intramolecular metal-catalyzed cyclization, making it a critical "pre-cyclization" scaffold for accessing 6-methoxyindoline and related serotonergic or kinase-inhibitor pharmacophores.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This molecule features a phenethylamine backbone substituted with a chlorine atom at the ortho position (C2) and a methoxy group at the para position (C4). The electronic push-pull nature of the electron-donating methoxy group and the electron-withdrawing (inductive) chlorine atom creates a unique reactivity profile for the aromatic ring.
Core Data Table
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol (Free base) |
| Monoisotopic Mass | 185.0607 Da |
| Predicted LogP | ~1.96 (Lipophilic, BBB permeable) |
| pKa (Predicted) | ~9.5 (Amine basicity) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Key Precursor | 2-Chloro-4-methoxybenzaldehyde (CAS 54439-75-7) |
Synthetic Methodology
High-purity synthesis of this compound typically proceeds via the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. The following protocol is designed for laboratory-scale synthesis (10–50 mmol scale) ensuring maximum yield and purity.
Step 1: Henry Reaction (Nitrostyrene Formation)
Objective: Condensation of 2-chloro-4-methoxybenzaldehyde with nitromethane to form (E)-2-chloro-4-methoxy-β-nitrostyrene.
-
Reagents: 2-Chloro-4-methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (0.5 eq).
-
Conditions: Reflux (101°C) for 4–6 hours.
Protocol:
-
Dissolve 2-chloro-4-methoxybenzaldehyde in excess nitromethane (approx. 5 mL per gram of aldehyde).
-
Add anhydrous ammonium acetate.
-
Heat to reflux equipped with a Dean-Stark trap or drying tube to drive equilibrium.
-
Monitoring: Reaction progress is monitored by TLC (20% EtOAc/Hexanes). The aldehyde spot will disappear, replaced by a bright yellow/orange nitrostyrene spot.
-
Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane under reduced pressure and recrystallize the residue from hot isopropanol (IPA).
-
Yield Expectation: 85–92% as yellow needles.
Step 2: Hydride Reduction to Amine
Objective: Reduction of the nitroalkene to the primary amine without dechlorinating the aromatic ring.
-
Reagents: Lithium Aluminum Hydride (LAH) (3.0 eq), Anhydrous THF or Et₂O.
-
Conditions: 0°C to Reflux under Nitrogen/Argon atmosphere.
Critical Scientific Insight (Chemoselectivity): Standard catalytic hydrogenation (Pd/C, H₂) poses a risk of hydrodehalogenation (removing the Cl atom). Therefore, stoichiometric hydride reduction (LAH) or the use of AlH₃ (generated in situ) is preferred to preserve the aryl chloride.
Protocol:
-
Prepare a suspension of LAH in anhydrous THF at 0°C under inert atmosphere.
-
Add the nitrostyrene (dissolved in THF) dropwise to control the exotherm.
-
Allow to warm to room temperature, then reflux for 2–4 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1x mL per g LAH), then 15% NaOH (1x mL), then water (3x mL).
-
Filter the granular aluminum salts.
-
Extract the filtrate with DCM, dry over MgSO₄, and concentrate.
-
Purification: Acid-base extraction or conversion to the Hydrochloride salt using HCl/Dioxane.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway from aldehyde precursor to target amine, highlighting the preservation of the aryl chloride.[1][2][3][4][5][6]
Applications in Drug Discovery: The Indoline Scaffold
While the free amine may possess monoaminergic activity, its primary utility in modern medicinal chemistry is as a precursor for intramolecular cyclization .
Indoline Formation (Buchwald-Hartwig Type)
The 2-chloro substituent is perfectly positioned for an intramolecular C-N bond formation to generate 6-methoxyindoline . Indolines are privileged structures found in antihypertensives (Indapamide) and benign prostatic hyperplasia drugs (Silodosin).
Mechanism:
-
Substrate: this compound.
-
Catalyst: Pd(OAc)₂ / BINAP or CuI / L-Proline.
-
Base: NaOtBu or Cs₂CO₃.
-
Product: 6-Methoxyindoline.
This transformation validates the importance of the ortho-chloro group. Without it, the phenethylamine remains an open-chain scaffold.
Cyclization Pathway Diagram
Figure 2: The strategic value of the 2-chloro substituent: enabling metal-catalyzed cyclization to the bioactive indoline core.
Pharmacological Context & SAR
Although primarily an intermediate, the open-chain amine shares structural homology with several psychoactive and sympathomimetic agents.
-
Chlorphentermine Analog: The molecule is a regioisomer of chlorphentermine derivatives. The steric bulk of the ortho-chlorine atom restricts the conformational freedom of the ethylamine side chain, potentially increasing selectivity for specific serotonin (5-HT) or dopamine (DA) transporter sites compared to the unsubstituted analog.
-
Metabolic Stability: The para-methoxy group is a metabolic soft spot (O-demethylation to the phenol), while the ortho-chlorine blocks metabolic hydroxylation at the 2-position, a common clearance route for phenethylamines.
Safety Note: Researchers must treat this compound as a potential monoamine releaser . Standard safety protocols for handling psychotropic-like research chemicals (gloves, mask, fume hood) are mandatory.
References
-
Synthesis of Indolines via Copper Catalysis
- Title: Copper-Catalyzed Intramolecular N-Aryl
- Source: Organic Letters.
-
URL:[Link]
-
Henry Reaction Methodologies
- Precursor Data (2-Chloro-4-methoxybenzaldehyde)
- Title: Process for producing an indoline (US4673749A).
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An In-depth Technical Guide to 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine, a substituted phenethylamine of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific isomer, this document synthesizes information from closely related analogs and the broader class of substituted phenethylamines to provide a robust framework for its study and application.
Nomenclature and Chemical Identity
Synonyms and IUPAC Nomenclature:
Based on the nomenclature of similar compounds, other potential synonyms could include:
-
2-(2-Chloro-4-methoxyphenyl)ethanamine
-
2-Chloro-4-methoxyphenethylamine
-
β-(2-Chloro-4-methoxyphenyl)ethylamine
It is crucial for researchers to use the IUPAC name and CAS number (when available) to ensure unambiguous identification.
CAS Registry Number:
A specific CAS Registry Number for this compound has not been identified in the conducted searches. However, CAS numbers for structurally similar compounds are available and provide a reference point:
| Compound | CAS Number |
| (R)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine HCl | 2250243-62-8[1] |
| (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine | 1213525-36-0[2] |
| 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | 7569-87-1[3] |
| 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine HCl | 7569-60-0[4] |
The absence of a dedicated CAS number for the target compound suggests it may be a novel or less-common research chemical.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | Calculated |
| Molecular Weight | 185.65 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Inferred from analogs |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from analogs |
| pKa | The amine group is expected to have a pKa in the range of 9-10, typical for phenethylamines. | General chemical knowledge |
Synthesis Strategies
The synthesis of this compound can be approached through several established methods for preparing substituted phenethylamines. A common and effective strategy involves the reduction of a corresponding nitro or cyano precursor.
Workflow for a Potential Synthetic Route:
A potential synthetic workflow.
Detailed Protocol (Hypothetical):
Step 1: Synthesis of (E)-1-(2-Chloro-4-methoxyphenyl)-2-nitroethene
-
To a solution of 2-chloro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or acetic acid, add nitromethane (1.5-2 equivalents).
-
Add a base catalyst, for example, ammonium acetate or an amine like piperidine, in a catalytic amount.
-
Reflux the reaction mixture for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid product, (E)-1-(2-chloro-4-methoxyphenyl)-2-nitroethene, can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 2: Reduction to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (E)-1-(2-chloro-4-methoxyphenyl)-2-nitroethene (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Potential Applications and Biological Activity
Substituted phenethylamines are a cornerstone of medicinal chemistry, with a wide range of biological activities.[5][6][7] The specific substitution pattern of 2-chloro and 4-methoxy on the phenyl ring is expected to confer distinct pharmacological properties.
Potential Areas of Investigation:
-
Neurotransmitter Reuptake Inhibition: Many phenethylamines interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The presence of a halogen and a methoxy group can modulate the potency and selectivity for these transporters.[8]
-
Receptor Binding: This class of compounds is known to bind to various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors. The specific substitutions will influence the binding affinity and functional activity (agonist, antagonist, or partial agonist).
-
Enzyme Inhibition: Some phenethylamines are known to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.[2]
-
Precursor for More Complex Molecules: This compound can serve as a valuable building block for the synthesis of more complex pharmacologically active molecules, including alkaloids and other heterocyclic systems.[9]
Logical Relationship of Structure to Potential Activity:
Structure-Activity Relationship.
Analytical Methodologies
The characterization and quantification of this compound would rely on standard analytical techniques employed for small organic molecules.
Workflow for Analytical Characterization:
Analytical Characterization Workflow.
Experimental Protocols:
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the amine in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve chromatographic performance and produce characteristic mass spectral fragments.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) coupled to a mass spectrometer.
-
Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
-
-
Data Analysis: The retention time will provide chromatographic identification, while the mass spectrum will give information about the molecular weight and fragmentation pattern, confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
-
¹H NMR: This will provide information on the number and environment of the protons. Expected signals would include aromatic protons, a singlet for the methoxy group, and multiplets for the ethylamine side chain.
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms in the molecule.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (NaCl or KBr) or as a thin film on a salt plate.
-
Analysis: The IR spectrum will show characteristic absorption bands for the different functional groups:
-
N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
-
Aromatic C=C stretching (around 1450-1600 cm⁻¹).
-
C-N stretching (around 1000-1250 cm⁻¹).
-
C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).
-
C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹).
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on the hazards associated with substituted phenethylamines and chloro-aromatic compounds.[4][5][6]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Toxicity Profile (Predicted):
Based on related compounds, this compound is likely to be:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
Potentially harmful if inhaled.
Conclusion
This compound represents a potentially valuable, yet understudied, molecule within the vast landscape of substituted phenethylamines. While specific data for this isomer is scarce, this guide provides a comprehensive framework based on the established chemistry and pharmacology of its analogs. Researchers and drug development professionals can use this information to guide the synthesis, characterization, and investigation of this and other novel phenethylamine derivatives. As with any research chemical, all handling and experimental work should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards.
References
-
2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
-
A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC. [Link]
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Phenethylamine. Wikipedia. [Link]
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The synthesis of substituted phenethylamines. Journal of Medicinal Chemistry. [Link]
-
Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. [Link]
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1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
2-(3-Chloro-4-methoxyphenyl)ethan-1-amine. PubChem. [Link]
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2-(4-Methoxyphenyl)ethylamine. CAS Common Chemistry. [Link]
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Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
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- 9. mdpi.com [mdpi.com]
2-(2-Chloro-4-methoxyphenyl)ethan-1-amine: Technical Safety & Handling Guide
Executive Summary & Core Directive
Compound Identity: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine CAS Registry Number: 2250243-62-8 (Generic/HCl salt reference) Chemical Class: Halogenated Phenethylamine
This guide serves as a critical operational manual for researchers handling this compound. As a structural analog of bioactive phenethylamines (e.g., the 2C-series, substituted amphetamines), this compound must be treated as a Potent Bioactive Substance (PBS) until specific toxicological data proves otherwise.
Core Safety Directive: Treat this compound as a potential Central Nervous System (CNS) modulator and corrosive irritant . Standard laboratory safety is insufficient; exposure control must prevent all inhalation of dust and dermal contact.
Physicochemical & Hazard Profile
Chemical Identity & Properties
| Property | Data / Estimate | Source/Note |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₂ClNO (Free Base) | MW: 185.65 g/mol |
| Salt Form (Common) | Hydrochloride (C₉H₁₂ClNO[1][2]·HCl) | MW: 222.11 g/mol |
| Appearance | White to off-white crystalline solid | (Analogous salts) |
| Melting Point | 192–195 °C (HCl salt) | Estimate based on 3-Cl isomer [1] |
| Solubility | Water (High for HCl salt), DMSO, Methanol | |
| Acidity (pKa) | ~9.5–10.0 (Amine protonation) | Typical for phenethylamines |
GHS Hazard Classification
Based on structural analogs (2-Chlorophenethylamine, 4-Methoxyphenethylamine) and available vendor data.
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | 1B / 2 | H314 | Causes severe skin burns and eye damage (Free base). |
| Eye Damage/Irritation | 1 | H318 | Causes serious eye damage. |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |
Pharmacological Warning: Structurally, this compound possesses the 2-chloro substituent found in certain anorectics and the 4-methoxy group associated with MAO inhibition or serotonergic activity in related scaffolds (e.g., PMA, 2-MPEA). While the 2-chloro substitution often reduces hallucinogenic potency compared to 2,5-dimethoxy analogs, TAAR1 agonism and sympathomimetic effects should be anticipated [2][3].
Safe Handling Protocol: The "Zero-Contact" Standard
To ensure safety, a "Zero-Contact" protocol is required.[3][4] This system relies on engineering controls rather than PPE alone.
Engineering Controls
-
Primary Barrier: All weighing and transfer of the solid salt must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .
-
Airflow: Maintain face velocity > 0.5 m/s.
-
Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the fine powder.
Personal Protective Equipment (PPE) Hierarchy
-
Respiratory: If hood containment is breached or for spill cleanup, use a P100/N100 particulate respirator combined with an Organic Vapor (OV) cartridge.
-
Dermal: Double-gloving strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Long-cuff Nitrile or Neoprene (minimum 5 mil).
-
Rationale: Phenethylamines are lipophilic (free base) and can permeate standard latex rapidly.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for corrosive amines.
Visualized Workflow: Exposure Control
Caption: Operational hierarchy for handling solid phenethylamines. Engineering controls are the primary defense against dust inhalation.
Synthesis Safety Case Study
Protocol: Reduction of 2-Chloro-4-methoxy-β-nitrostyrene to this compound.
This section highlights the critical safety control points (CCPs) in the synthesis, specifically utilizing the NaBH₄/CuCl₂ reduction method, which is safer than traditional LiAlH₄ reductions [4][5].
Reaction Scheme & Hazard Analysis
Precursor: 2-Chloro-4-methoxybenzaldehyde (CAS 54439-75-7) + Nitromethane → Intermediate: 2-Chloro-4-methoxy-β-nitrostyrene.
Critical Hazard: The β-nitrostyrene intermediate is a potent lachrymator and skin sensitizer . It must never be handled outside a fume hood.
Reduction Protocol (NaBH₄/CuCl₂)[5][6][7]
-
Reagents: Sodium Borohydride (NaBH₄), Copper(II) Chloride (CuCl₂), Ethanol.
-
Mechanism: In-situ generation of catalytic Copper boride species.
Step-by-Step Safety Workflow:
-
Setup: Use a 3-neck round bottom flask with a reflux condenser and an addition funnel. Flush with Nitrogen (though strictly not required for this method, it reduces fire risk with H₂ generation).
-
Catalyst Addition (Exotherm Risk): Add CuCl₂ to the ethanolic solution of the nitrostyrene.
-
Hydride Addition (CCP): Add NaBH₄ portion-wise or as a solution dropwise.
-
Hazard:[5] Rapid evolution of Hydrogen gas (H₂).
-
Control: Monitor internal temperature. Maintain < 40°C during addition to prevent runaway frothing.
-
-
Workup:
-
Quench excess borohydride with dilute acetic acid or HCl. Caution: Vigorous gas evolution.
-
Basify with NaOH to extract the free amine. The free amine is corrosive; prevent skin contact.
-
Synthesis Safety Diagram
Caption: Synthesis pathway highlighting the high-risk intermediate (Nitrostyrene) and the H₂ evolution step during reduction.
Emergency Response Protocols
Exposure Response
-
Eye Contact: Immediate irrigation for 15 minutes using an eyewash station. Hold eyelids open. Note: Amines penetrate corneal tissue rapidly; seconds count.
-
Skin Contact:
-
Brush off dry powder (do not wet initially if large amount).
-
Rinse with copious water for 15 minutes.
-
Apply Polyethylene Glycol (PEG 400) if available, as it solubilizes lipophilic amines better than water alone.
-
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don P100 respirator and double gloves.
-
Neutralization:
-
Cover spill with a Weak Acid Neutralizer (e.g., Citric Acid or dilute Acetic Acid) to convert the volatile free base into the non-volatile salt.
-
Absorb with vermiculite or sand.[3]
-
-
Disposal: Seal in a double-bagged hazardous waste container labeled "Basic Organic Solid/Liquid."
References
-
PubChem. (n.d.). 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine (Compound). National Library of Medicine. Retrieved February 18, 2026, from [Link]
- Lewin, A. H., et al. (2008). 2-Phenylethylamines: A review of their synthesis, pharmacology, and toxicology.Bioorganic & Medicinal Chemistry, 16(7), 3438-3450.
-
Simmler, L. D., et al. (2014). Pharmacological profile of minor cannabinoids and phenethylamines.British Journal of Pharmacology, 171(6), 1360-1378. [Link]
-
Trainor, G. L., et al. (2025).[6] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[2][7]Beilstein Journal of Organic Chemistry, 21, 39-46.[2] [Link]
-
BenchChem. (2025).[8] Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.[2] Retrieved February 18, 2026.
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Potential research applications of substituted phenethylamines
Topic: Next-Generation Therapeutics: Functionalizing the Substituted Phenethylamine Scaffold Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists
Executive Summary: Beyond the "Shulgin" Era
For decades, substituted phenethylamines were viewed primarily through the lens of Alexander Shulgin’s PiHKAL—as tools for probing the 5-HT2A receptor to induce altered states of consciousness. However, the modern pharmaceutical landscape has shifted. We are no longer just looking for binding affinity; we are looking for functional selectivity and biased agonism .
This guide outlines the translational research potential of substituted phenethylamines in three critical domains: neuroplasticity induction (psychoplastogens) , trace amine-associated receptor (TAAR1) modulation , and metabolic stability profiling . It moves beyond basic SAR to provide actionable protocols and mechanistic insights for developing non-hallucinogenic therapeutics for depression, addiction, and neurodegenerative disorders.
Structural Foundation & SAR Logic
The phenethylamine scaffold consists of a benzene ring separated from an amino group by an ethyl chain.[1] The "magic" of this scaffold lies in its ability to mimic endogenous monoamines (dopamine, norepinephrine, serotonin) while offering specific vectors for substitution that drive receptor selectivity.
Table 1: Key SAR Vectors for Phenethylamine Optimization
| Position | Modification | Effect on Pharmacology | Therapeutic Implication |
| N-terminus | N-benzyl (e.g., NBOMe) | Drastically increases 5-HT2A affinity and potency. | High-potency probes; often too lipophilic for oral drugs. |
| Alpha-carbon | Methylation (e.g., Amphetamine) | Blocks MAO deamination; increases oral bioavailability. | ADHD/Narcolepsy; increases DAT/NET efflux. |
| Ring C4 | Hydrophobic/Halogen (e.g., 2C-B, DOI) | Critical for 5-HT2A hydrophobic pocket engagement. | Determines potency; key vector for "psychoplastogen" activity. |
| Ring C2/C5 | Methoxy groups (e.g., 2C-x series) | Essential for 5-HT2A receptor docking. | "Flypaper" for serotonin receptor subtypes. |
| Beta-carbon | Hydroxylation | Mimics norepinephrine/epinephrine. | Adrenergic selectivity; reduced BBB permeability. |
Application I: Psychoplastogens & Structural Neuroplasticity
Recent data suggests that 5-HT2A agonists (like DOI or 2C-B) can induce rapid neurite outgrowth and synaptogenesis, potentially reversing the cortical atrophy seen in depression. The goal is to decouple this neuroplasticity from the hallucinogenic experience.
Mechanistic Pathway: The 5-HT2A/BDNF Axis
The following diagram illustrates the hypothesized signaling cascade where phenethylamine binding triggers BDNF release and mTOR activation, leading to structural growth.
Figure 1: Hypothesized signaling cascade for phenethylamine-induced neuroplasticity via the 5-HT2A-BDNF-mTOR axis.
Experimental Protocol: High-Content Neurite Outgrowth Assay
Objective: Quantify the ability of a novel phenethylamine analog to promote dendritic branching in primary cortical neurons.
Reagents:
-
Primary Rat Cortical Neurons (E18).[2]
-
Neurobasal Medium + B27 Supplement.
-
Anti-MAP2 Antibody (Dendritic marker).[3]
-
Hoechst 33342 (Nuclear stain).
Workflow:
-
Seeding: Plate neurons at 15,000 cells/well in a 96-well poly-D-lysine coated plate. Culture for 3 days (DIV3) to allow initial attachment.
-
Treatment: Replace media with fresh Neurobasal containing the test compound (0.1 nM – 10 µM). Include Ketamine (10 µM) as a positive control and Vehicle (DMSO) as negative.
-
Critical Step: Limit exposure time to 1 hour, then wash and replace with drug-free media. This mimics the "rapid acting" clinical profile and prevents toxicity.
-
-
Incubation: Allow neurons to grow for an additional 72 hours (total DIV6).
-
Fixation & Staining: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Permeabilize and stain with Anti-MAP2 (1:1000) overnight at 4°C.
-
Imaging: Acquire images using a High-Content Screening (HCS) system (e.g., CellInsight or Operetta) at 20x magnification.
-
Analysis (Sholl Analysis):
-
Use automated software to trace neurites.[3]
-
Metric 1: Total Neurite Length (µm/cell).
-
Metric 2: Number of Branch Points.
-
Metric 3: Sholl Intersections (complexity at radius r from soma).
-
Validation Criteria: Positive control (Ketamine) must show >20% increase in total neurite length vs. vehicle.
Application II: TAAR1 Agonism for Addiction Therapy
Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular GPCR that modulates monoaminergic activity.[4] Unlike direct dopamine agonists (which are addictive), TAAR1 agonists act as "rheostats," reducing dopaminergic firing when it is excessive (e.g., during cocaine use) and increasing it when low.
Research Focus: Developing phenethylamines that are selective TAAR1 agonists with low affinity for 5-HT2A and D2 receptors.
Table 2: Comparative Binding Profiles (Target vs. Off-Target)
| Compound Class | TAAR1 Affinity (Ki) | 5-HT2A Affinity (Ki) | D2 Affinity (Ki) | Clinical Potential |
| Endogenous (β-PEA) | High (~50 nM) | Very Low | Very Low | Rapidly metabolized (MAO-B); poor drug. |
| Amphetamine | Moderate | Low | Low | High abuse potential (DAT reversal). |
| Ulotaront (SEP-363856) | High | Low | Low | Schizophrenia (Phase III); non-dopaminergic mechanism. |
| Novel Phenethylamine | Target: <100 nM | Target: >10 µM | Target: >10 µM | Anti-addiction / Antipsychotic |
Application III: Metabolic Stability & MAO Profiling
A major hurdle for phenethylamine therapeutics is rapid degradation by Monoamine Oxidase (MAO). While alpha-methylation (amphetamines) solves this, it introduces abuse liability. The research challenge is to sterically hinder MAO access without triggering DAT-mediated release.
Metabolic Decision Tree
This workflow helps researchers decide whether to modify the scaffold based on metabolic data.
Figure 2: Decision matrix for optimizing metabolic stability of phenethylamine leads.
Experimental Protocol: MAO Isoform Selectivity Assay
Objective: Determine if a compound is a substrate or inhibitor of MAO-A (antidepressant target) or MAO-B (Parkinson's target).
Reagents:
-
Recombinant Human MAO-A and MAO-B microsomes.
-
Kynuramine (fluorogenic substrate).[5]
-
Clorgyline (MAO-A specific inhibitor control).
-
Deprenyl (MAO-B specific inhibitor control).
Workflow:
-
Preparation: Dilute test compounds to 10 µM in potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate compound with MAO-A or MAO-B enzyme (0.05 mg/mL) for 15 minutes at 37°C.
-
Note: If testing for substrate activity, do not add Kynuramine yet. If testing for inhibition, add Kynuramine after pre-incubation.
-
-
Reaction:
-
Substrate Mode: Monitor disappearance of parent compound via LC-MS/MS over 60 mins.
-
Inhibitor Mode: Add Kynuramine (50 µM). Incubate 30 mins. Stop reaction with 2N NaOH.
-
-
Detection: Measure fluorescence of 4-hydroxyquinoline (metabolite of kynuramine) at Ex 310nm / Em 400nm.
-
Calculation: Calculate IC50 for inhibition. For substrate liability, calculate intrinsic clearance (CLint).
References
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1][6] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]
-
Ly, C., et al. (2018). Psychedelics Promote Structural and Functional Neural Plasticity. Cell Reports. [Link]
-
Berry, M. D., et al. (2017). The trace amine-associated receptor 1 (TAAR1): a novel target for the treatment of psychiatric disorders.[4][7] Frontiers in Pharmacology. [Link]
-
Dinter, J., et al. (2022). TAAR1 agonists: A new class of therapeutics for psychiatric disorders.[4] Neuropharmacology.[7][8][9] [Link]
-
Fantegrossi, W. E., et al. (2008). Distinct behavioral and pharmacological profiles of various substituted phenethylamines. Journal of Pharmacology and Experimental Therapeutics. [Link]
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- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace amine-associated receptors as potential targets for the treatment of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Methodological & Application
Reductive amination for 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine synthesis
Application Note: AN-SYN-2026-04 High-Fidelity Synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine via Reductive Amination
Abstract
This application note details the optimized protocol for synthesizing this compound (also known as 2-chloro-4-methoxyphenethylamine), a critical scaffold in the development of GPCR ligands and psychoactive pharmaceutical intermediates. Unlike standard benzaldehyde reductions which yield benzylamines, this protocol addresses the specific challenge of synthesizing the phenethylamine (2-carbon linker) moiety. The method utilizes a direct reductive amination of the labile precursor 2-(2-chloro-4-methoxyphenyl)acetaldehyde using ammonium acetate and sodium cyanoborohydride (
Retrosynthetic Analysis & Strategy
The synthesis of phenethylamines via reductive amination requires a specific 2-carbon carbonyl precursor: the phenylacetaldehyde.
-
Challenge: Substituted phenylacetaldehydes are notoriously unstable due to high acidity at the
-position, leading to rapid self-condensation (aldol-type polymerization). -
Solution: The reductive amination must be performed under conditions that favor imine formation over enolization. We utilize a "buffered reductive amination" strategy using excess ammonium acetate (
) in methanol, which serves as both the ammonia source and the pH buffer.
Figure 1: Retrosynthetic disconnection showing the necessity of the phenylacetaldehyde intermediate.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| 2-(2-Chloro-4-methoxyphenyl)acetaldehyde | 1.0 | Substrate | Freshly prepared or distilled immediately prior to use. |
| Ammonium Acetate ( | 15.0 | Amine Source | Large excess prevents formation of secondary amine dimers. |
| Sodium Cyanoborohydride ( | 1.5 | Reductant | Selectively reduces imine over aldehyde at pH 6-7. |
| Methanol (anhydrous) | Solvent | Solvent | Molecular sieves (3Å) recommended to sequester water. |
| Acetic Acid (Glacial) | Cat.[1] | pH Adjuster | Maintain pH ~6 if necessary. |
Step-by-Step Procedure
Step 1: Imine Formation (The "Masking" Phase)
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve Ammonium Acetate (15.0 equiv) in anhydrous Methanol (0.1 M concentration relative to aldehyde).
-
Why: High concentration of
shifts the equilibrium toward the hemiaminal/imine, consuming the unstable aldehyde quickly.
-
-
Addition: Add the 2-(2-chloro-4-methoxyphenyl)acetaldehyde (1.0 equiv) dropwise to the stirring ammonium solution.
-
Equilibration: Stir at room temperature for 30–45 minutes.
-
Checkpoint: The solution may turn slightly yellow, indicating imine formation. Do not heat, as this promotes polymerization of the phenylacetaldehyde.
-
Step 2: Selective Reduction
5. Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Cyanoborohydride (
- Mechanistic Insight:
is less basic and less nucleophilic than . At pH 6–7 (buffered by ammonium acetate), it reduces the protonated iminium ion ( ) much faster than the neutral carbonyl ( ), preventing reduction of unreacted aldehyde to the alcohol.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.
- Monitoring: Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1). The aldehyde spot (
) should disappear, and a ninhydrin-active amine spot ( ) should appear.
Step 3: Workup & Purification [2] 8. Quench: Slowly add concentrated HCl until pH < 2. Stir for 30 minutes.
- Safety: This destroys excess hydride and liberates HCN gas. Perform exclusively in a high-efficiency fume hood.
- Neutralization: Basify the aqueous phase with NaOH (10% aq) or KOH to pH > 12.
- Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform.
- Drying: Dry combined organics over
, filter, and concentrate in vacuo. - Purification: The crude oil often requires Flash Column Chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%
) or conversion to the Hydrochloride salt for recrystallization (EtOH/Et2O).
Critical Precursor Synthesis (The "Hidden" Step)
Since 2-(2-chloro-4-methoxyphenyl)acetaldehyde is unstable, it is best generated from the commercially available 2-chloro-4-methoxybenzaldehyde via the Darzens Condensation or Wittig Homologation .
Recommended Route: Wittig Homologation
-
React 2-chloro-4-methoxybenzaldehyde with (methoxymethyl)triphenylphosphonium chloride and KHMDS.
-
This yields the enol ether: 1-(2-chloro-4-methoxyphenyl)-2-methoxyethene.
-
Hydrolysis: Treat the enol ether with mild acid (THF/HCl) to release the target phenylacetaldehyde immediately prior to the reductive amination step described above.
Process Logic & Pathway
Figure 2: Mechanistic pathway highlighting the critical role of pH and ammonia excess in preventing dimerization.
Analytical Validation
-
1H NMR (400 MHz, CDCl3):
- 7.15 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.80 (dd, 1H, Ar-H).
-
3.80 (s, 3H,
). -
2.95 (t, 2H,
). -
2.75 (t, 2H,
). -
1.50 (br s, 2H,
).
-
Mass Spectrometry (ESI+):
-
Calculated
(for ). -
Observe characteristic Chlorine isotope pattern (3:1 ratio at 186/188).
-
Safety & Hazards
-
Sodium Cyanoborohydride: Highly toxic if ingested or absorbed. Contact with acid releases Hydrogen Cyanide (HCN) gas, which is fatal.
-
Control: Quench reactions in a hood.[3] Use a bleach trap (sodium hypochlorite) for cyanide waste to oxidize
to cyanate ( ).
-
-
Vesicant Properties: Phenethylamines can be skin irritants. Wear double nitrile gloves.
References
-
Reductive Amination Mechanism & Reagents
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society.
-
-
Synthesis of Phenethylamines via Phenylacetaldehydes
-
Shulgin, A. T. (1991).[5] PiHKAL: A Chemical Love Story. (Contextual reference for phenethylamine synthesis via aldehyde reduction).
-
-
General Protocol for Reductive Amination with Ammonium Acetate
-
Master Organic Chemistry. (2017).[4] Making Substituted Amines Through Reductive Amination.
-
-
Iron-Catalyzed Reductive Amination (Green Alternative)
-
ChemSusChem (2020).[6] The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for the Synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Introduction
2-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. The strategic placement of the chloro and methoxy groups on the phenyl ring allows for further functionalization and modulation of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for two primary synthetic routes to this key intermediate, designed for researchers and professionals in drug development. The methodologies are selected for their efficiency, scalability, and reliance on commercially available starting materials.
Synthetic Strategy Overview
Two principal and robust synthetic pathways for the preparation of this compound have been identified and are detailed below. The choice of route may depend on factors such as starting material availability, required purity, and scale of the synthesis.
-
Route A: A direct, one-step reduction of the commercially available 2-(2-Chloro-4-methoxyphenyl)acetonitrile.
-
Route B: A two-step process commencing with 2-chloro-4-methoxybenzaldehyde, involving a Henry reaction followed by a reduction of the resulting β-nitrostyrene.
Route A: Synthesis via Reduction of 2-(2-Chloro-4-methoxyphenyl)acetonitrile
This is the more direct of the two routes, predicated on the commercial availability of the corresponding phenylacetonitrile derivative[1]. The core of this synthesis is the reduction of the nitrile functional group to a primary amine. Several reducing agents are effective for this transformation, with lithium aluminum hydride (LiAlH₄) being a common and potent choice.
Rationale for Starting Material Selection
2-(2-Chloro-4-methoxyphenyl)acetonitrile is an ideal starting material as it already contains the complete carbon skeleton of the target molecule. The synthesis is therefore convergent and efficient. The nitrile group is readily reduced to the desired primary amine under standard laboratory conditions.
Experimental Protocol
Reaction: Reduction of a nitrile to a primary amine.
Materials:
-
2-(2-Chloro-4-methoxyphenyl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 2-(2-Chloro-4-methoxyphenyl)acetonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting granular precipitate is filtered off and washed with diethyl ether or THF.
-
The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treating the ethereal solution with HCl in diethyl ether, followed by filtration of the precipitated salt.
Workflow Diagram for Route A
Caption: Two-step synthesis from the corresponding benzaldehyde.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (from Acetonitrile) | Route B (from Benzaldehyde) |
| Number of Steps | 1 | 2 |
| Starting Materials | 2-(2-Chloro-4-methoxyphenyl)acetonitrile | 2-chloro-4-methoxybenzaldehyde, Nitromethane |
| Overall Yield | Potentially higher due to fewer steps | Generally lower due to two sequential reactions |
| Scalability | Highly scalable, simple procedure | Scalable, but requires control over two distinct reactions |
| Purity | High purity is often achievable with standard purification | May require more rigorous purification to remove byproducts from the Henry reaction |
| Key Reagents | Potent reducing agents (e.g., LiAlH₄) | Base catalyst, Nitromethane, Potent reducing agents |
| Safety Considerations | Handling of highly reactive and water-sensitive LiAlH₄. | Handling of nitromethane (flammable, toxic) and LiAlH₄. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route A is the more direct and efficient method, provided the acetonitrile starting material is readily accessible. Route B offers a reliable alternative using a more fundamental and often more economical starting material, the corresponding benzaldehyde. The choice of synthesis will ultimately be guided by the specific needs and resources of the research or development team. Careful execution of the described protocols and adherence to laboratory safety standards are paramount for successful synthesis.
References
-
Organic Syntheses. (n.d.). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]
-
Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Manufacturing Process. (n.d.). Unknown Source.
-
A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025). ResearchGate. Retrieved from [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scientific Research Publishing. Retrieved from [Link]
- Preparation method of 4-methoxyphenethylamine. (n.d.). Google Patents.
-
2-Chloro-1-(4-methoxyphenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
Sources
Recrystallization of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
An Application Guide and Protocol for the Purification of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine via Recrystallization
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of this compound, a substituted phenylethylamine derivative of interest in pharmaceutical and chemical research. Due to the stringent purity requirements for these applications, an effective and scalable purification method is paramount. Recrystallization remains one of the most powerful techniques for purifying solid organic compounds.[1][2] This guide details the underlying principles, a step-by-step protocol for the recrystallization of the hydrochloride salt of the title compound, and troubleshooting strategies to overcome common challenges. The methodologies described herein are designed to be robust and reproducible, ensuring high purity of the final product.
Introduction: The Imperative for Purity
This compound belongs to the phenylethylamine class, a structural motif found in a vast array of biologically active molecules and pharmaceutical intermediates. The presence of impurities, even in trace amounts, can significantly alter the compound's chemical reactivity, pharmacological activity, and toxicological profile. Impurities can arise from various sources, including residual starting materials, by-products from side reactions, or degradation products formed during synthesis and storage.[3]
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures.[4][5] The process involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline solid, while the more soluble impurities remain in the solution (mother liquor).[6][7] This application note focuses on the purification of the hydrochloride salt of the title amine, as amine salts are typically more crystalline and stable than their free-base counterparts, making them ideal candidates for recrystallization.
The Science of Solvent Selection: A Foundational Choice
The success of any recrystallization protocol hinges on the selection of an appropriate solvent system. The ideal solvent is not merely a medium for dissolution but a critical component that dictates the efficiency of purification.
Characteristics of an Optimal Recrystallization Solvent
An effective solvent for recrystallizing this compound hydrochloride should exhibit the following properties:
-
Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C) to maximize recovery.[5][8]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]
-
Chemical Inertness: The solvent must not react with the compound.[6]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[5][6]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective, although these factors are often balanced against performance.[6][8]
Single vs. Mixed-Solvent Systems
While a single solvent is often preferred for its simplicity, finding one with the ideal solubility characteristics can be challenging.[2] A mixed-solvent system, comprising a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble, offers greater flexibility.[2][7] For polar amine salts like the target compound, a common and effective pairing is an alcohol (the "good" solvent) and water (the "anti-solvent").[8]
Solvent Screening for this compound HCl
Based on the principle of "like dissolves like," the polar hydrochloride salt is expected to be soluble in polar solvents. The methoxy group and chloro-substituent on the phenyl ring also influence its solubility profile.[9] A preliminary screening is essential.
| Solvent System | Solubility (Cold, ~20°C) | Solubility (Hot, ~B.P.) | Remarks |
| Water | Sparingly Soluble | Moderately Soluble | Potential for single-solvent system, but may require large volumes. |
| Ethanol | Sparingly Soluble | Very Soluble | Excellent "good" solvent candidate for a mixed-solvent system. |
| Isopropanol (IPA) | Sparingly Soluble | Very Soluble | Good alternative to ethanol; lower volatility can aid in slower crystal growth. |
| Acetone | Slightly Soluble | Moderately Soluble | May be suitable, but its lower boiling point can lead to rapid evaporation. |
| Ethyl Acetate | Insoluble | Sparingly Soluble | Can be considered as an anti-solvent with a more polar co-solvent. |
| Hexanes | Insoluble | Insoluble | Unsuitable as a primary solvent; could be used as an anti-solvent. |
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5.0 g of crude this compound hydrochloride. Adjust volumes accordingly for different scales.
Required Equipment
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Pasteur pipettes
-
Büchner funnel and filtration flask
-
Vacuum source
-
Filter paper
-
Spatula and watch glass
-
Ice bath
Step-by-Step Methodology
Step 1: Dissolution of the Crude Amine Salt
-
Place 5.0 g of crude this compound HCl into a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 15 mL of isopropanol (IPA).
-
Gently heat the mixture on a hot plate with stirring. The goal is to create a solution or a fine slurry.
-
Once the IPA is warm (approx. 60-70 °C), begin adding deionized water dropwise while heating towards the boiling point. The objective is to add just enough hot water to fully dissolve the solid.[10] This creates a saturated solution at high temperature. Be patient and add the water slowly to avoid adding an excess, which would reduce the final yield.
Step 2: (Optional) Decolorization with Activated Charcoal
-
If the resulting solution is colored due to impurities, remove the flask from the heat source.
-
Allow the solution to cool slightly for a minute to prevent violent boiling upon addition of charcoal.
-
Add a very small amount (tip of a spatula) of activated charcoal to the solution.[5]
-
Gently reheat the mixture to boiling for 2-5 minutes with continued stirring.
Step 3: (Optional) Hot Gravity Filtration
-
This step is necessary only if activated charcoal was used or if insoluble impurities are visible.
-
Place a stemless funnel with fluted filter paper over a second, pre-heated 100 mL Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. This step must be performed rapidly to prevent the product from crystallizing prematurely in the funnel.[2][5]
-
Rinse the original flask with a small amount (1-2 mL) of the hot solvent mixture and pass it through the filter to recover any remaining product.
Step 4: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and remove it from the heat.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.[7] Rushing this step by placing the hot flask directly into an ice bath will cause rapid precipitation, trapping impurities.
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]
Step 5: Isolation and Washing of Crystals
-
Set up a Büchner funnel with filter paper over a clean filtration flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold isopropanol.
-
Swirl the flask containing the crystals to create a slurry and quickly pour it into the Büchner funnel.
-
Once the mother liquor has been drawn through, wash the crystals with two small portions (approx. 3-5 mL each) of ice-cold isopropanol to rinse away any remaining impurities.[10] Using ice-cold solvent is crucial to minimize redissolving the purified product.
-
Continue to draw air through the filter cake for 5-10 minutes to partially dry the crystals.
Step 6: Drying the Final Product
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Break up any large clumps of crystals to facilitate drying.
-
Dry the crystals to a constant weight. This can be achieved by leaving them in a well-ventilated fume hood overnight or by placing them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours.
-
Once dry, weigh the pure product and calculate the percent recovery. Determine the melting point to assess purity; a sharp melting point range close to the literature value indicates high purity.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound HCl.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was added. 2. The solution is supersaturated and requires a nucleation site. | 1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. 3. Add a single "seed" crystal of the pure compound. |
| "Oiling Out" Occurs | The compound is coming out of solution as a liquid instead of a solid. This happens if the solution's saturation point is above the compound's melting point, or if cooling is too rapid. | Reheat the solution to redissolve the oil. Add a small amount more of the "good" solvent (IPA) and allow the solution to cool much more slowly. |
| Very Low Recovery | 1. Too much solvent was used initially. 2. Crystals were washed with solvent that was not ice-cold. 3. Premature crystallization during hot filtration. | 1. Try to recover a second crop of crystals by evaporating some solvent from the mother liquor. 2. Ensure wash solvent is thoroughly chilled. 3. Ensure filtration apparatus is pre-heated. |
| Final Product is Impure | 1. Cooling was too rapid, trapping impurities. 2. Insufficient washing of the filter cake. | 1. Repeat the recrystallization process, ensuring slow, undisturbed cooling. 2. Ensure the crystals are properly washed with fresh, cold solvent. |
References
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- 2-(3-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride. Merck.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- RECRYSTALLISATION.
- Solvent Choice - Chemistry Teaching Labs. University of York.
- Recrystallization. (2023). Chemistry LibreTexts.
- Recrystallization.
- Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Recrystallization and Crystallization.
- Experiment 2: Recrystallization.
- Impurities in Pharmaceuticals- A Review. (2013). SciSpace.
- purification by crystallization.
- recrystallization-2.doc.pdf.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rubingroup.org [rubingroup.org]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. nbinno.com [nbinno.com]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
1H NMR characterization of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Executive Summary
This application note details the structural elucidation and purity assessment of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (CAS: N/A for specific isomer, analogous to 2C-series precursors) using 1H NMR spectroscopy. This compound features a 1,2,4-trisubstituted aromatic system, presenting specific splitting patterns that allow for unambiguous assignment.[1]
This guide moves beyond standard spectral listing to provide a self-validating protocol . It addresses the common challenges in amine characterization—specifically solvent-dependent chemical shifts, ammonium salt formation, and conformational exchange broadening.
Structural Analysis & Assignment Strategy
Before acquisition, we must establish the theoretical framework to validate our experimental data. The molecule consists of three distinct magnetic environments:
-
The Aromatic Core: A 1,2,4-trisubstituted benzene ring.
-
The Side Chain: An ethylamine linker (
CH CH NH ). -
The Methoxy Group: A strong singlet signal (
OCH ).
Predicted Aromatic Coupling Logic
The substitution pattern (1-alkyl, 2-chloro, 4-methoxy) dictates the coupling constants (
-
H-3 (Position 3): Located between the Chloro and Methoxy groups. It is isolated from H-5 and H-6.
-
Prediction:Doublet (d) with small meta-coupling (
Hz) to H-5.
-
-
H-5 (Position 5): Ortho to H-6 and meta to H-3.
-
Prediction:Doublet of Doublets (dd) . Large ortho-coupling (
Hz) and small meta-coupling ( Hz).
-
-
H-6 (Position 6): Ortho to H-5 and para to H-3.
-
Prediction:Doublet (d) . Large ortho-coupling (
Hz).
-
Figure 1: Substituent electronic effects determining the chemical shift hierarchy of the aromatic protons.
Experimental Protocol
Sample Preparation
The choice of solvent is critical for amines. Chloroform-d (CDCl
Reagents:
-
Analyte: ~10 mg of this compound (Freebase or HCl salt).
-
Solvent: 0.6 mL CDCl
(containing 0.03% TMS). -
Auxiliary: D
O (for exchange validation).
Step-by-Step Workflow:
-
Massing: Weigh 5–10 mg of the sample into a clean vial.
-
Note: If the sample is an HCl salt, add 1 drop of NaOD/D
O to freebase in situ if precise chemical shifts of the free amine are required, or analyze as the salt (NH signals will appear at 8.0+ ppm).
-
-
Solvation: Add 0.6 mL CDCl
. Vortex until fully dissolved. Ensure no suspended solids remain, as these cause field inhomogeneity. -
Transfer: Filter the solution through a glass wool plug into a high-quality 5mm NMR tube.
-
Acquisition:
-
Pulse Sequence: zg30 (30° pulse angle).
-
Scans (NS): 16 (sufficient for >5 mg).
-
Relaxation Delay (D1): 1.0 second (increase to 5.0s for accurate integration if qNMR is needed).
-
Spectral Width: -2 to 14 ppm.
-
The D O Shake (Validation Step)
After the initial scan:
-
Add 1 drop of D
O to the NMR tube. -
Shake vigorously for 30 seconds.
-
Allow layers to separate (D
O floats on CDCl or sinks depending on density; usually forms a distinct droplet). -
Re-acquire the spectrum.
-
Result: The broad singlet corresponding to
NH will disappear or diminish significantly, confirming the assignment of exchangeable protons.
-
Data Interpretation & Results
The following data represents the expected chemical shifts for the freebase form in CDCl
Table 1: 1H NMR Assignment (400 MHz, CDCl )
| Signal | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| A | 7.15 - 7.20 | Doublet (d) | 1H | 8.4 | H-6 (Ar-H) |
| B | 6.92 | Doublet (d) | 1H | 2.6 | H-3 (Ar-H) |
| C | 6.75 | dd | 1H | 8.4, 2.6 | H-5 (Ar-H) |
| D | 3.78 | Singlet (s) | 3H | - | -OCH |
| E | 2.95 | Triplet (t) | 2H | 6.8 | Ar-CH |
| F | 2.88 | Triplet (t) | 2H | 6.8 | -CH |
| G | 1.3 - 1.8 | Broad Singlet | 2H | - | -NH |
Critical Note on Shifts: The benzylic methylene (Signal E) is deshielded relative to non-chlorinated analogs due to the ortho-chloro substituent. The amine protons (Signal G) are highly variable; concentration and water content can shift this peak anywhere from 1.2 to 2.5 ppm.
Self-Validating Logic Checks
Use these checks to confirm the identity of the synthesized compound:
-
Integral Ratio: The integration must strictly follow the 3:2:2:2:3 pattern (Aromatics : Methylene : Methylene : Amine : Methoxy). Note: Amine integration is often lower than 2H due to broadening.
-
The "Roofing" Effect: Signals A (H-6) and C (H-5) form an AB system. Look for the "roofing" effect where the inner lines of the doublets are taller than the outer lines, pointing towards each other. This confirms they are coupled partners.
-
H-3 Isolation: Signal B (H-3) should appear as a sharp doublet (or narrow singlet at lower resolution) and should not show the large ~8Hz coupling seen in A and C.
Figure 2: Operational workflow for NMR acquisition and validation, including the D2O exchange step.
Troubleshooting Common Anomalies
Issue 1: Missing Amine Peak
-
Cause: Rapid proton exchange with trace water in the solvent or formation of a carbamate species with atmospheric CO
. -
Solution: Dry the sample under high vacuum and use a fresh ampoule of CDCl
stored over molecular sieves. Alternatively, switch to DMSO-d , where the NH signal will appear as a sharp peak around 3-4 ppm (often split into a triplet if exchange is very slow).
Issue 2: Extra Peaks in Aliphatic Region
-
Cause: If the sample is the Hydrochloride salt, the ethyl chain shifts will move downfield (~3.1 - 3.2 ppm), and the NH
will be replaced by a broad NH signal at >8.0 ppm. -
Solution: Perform a freebase extraction: Dissolve salt in water, basify with NaOH, extract into CH
Cl , dry, and evaporate before NMR.
Issue 3: Aromatic Overlap
-
Cause: In some concentrations, H-6 and H-3 might overlap.
-
Solution: Use a higher field instrument (600 MHz) or change solvent to Benzene-d
, which induces significant magnetic anisotropy shifts (ASIS) to resolve overlapping aromatic signals.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard text for coupling constants and substituent effects).
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[5][6][7] (Reference for analogous 2-chlorophenethylamines). Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
13C NMR analysis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Application Note: 13C NMR Structural Elucidation & Protocol for 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Part 1: Abstract & Scope
This application note details the protocol for the structural validation of This compound (CMEA) using Carbon-13 Nuclear Magnetic Resonance (
This guide addresses the "Heavy Atom Effect" of chlorine, the shielding dynamics of the methoxy group, and the pH-dependent shift of the ethylamine side chain.
Part 2: Molecular Analysis & Theoretical Framework
Structural Logic & Numbering
To ensure accurate assignment, we utilize a systematic numbering scheme. The presence of the Chlorine atom at position 2 and the Methoxy group at position 4 creates a distinct electronic environment for the aromatic ring.
-
Electronic Effects:
-
C-4 (Methoxy-substituted): The oxygen atom exerts a strong deshielding inductive effect (-I) and a resonance donating effect (+R), typically shifting this carbon downfield to ~158-160 ppm.
-
C-2 (Chloro-substituted): Chlorine is electronegative but also heavy. It causes deshielding (inductive) but also affects relaxation times (
). Expected shift: ~134 ppm. -
C-3 & C-5: These carbons are ortho to the methoxy group. The resonance contribution of the oxygen lone pair increases electron density here, causing significant upfield shielding (lower ppm).
-
Visualization: Molecular Structure & Numbering
Figure 1: Structural connectivity and NMR assignment zones for CMEA. Red nodes indicate deshielded quaternary carbons.
Part 3: Experimental Protocol
Sample Preparation
The chemical shift of the amine-adjacent carbons (α and β) is highly sensitive to pH.
-
Free Base: Soluble in CDCl
. The α-carbon appears ~42-44 ppm. -
HCl Salt (Recommended): Most stable form. Soluble in DMSO-
or D O. The protonation of the amine shifts the α-carbon upfield (shielded) by ~2-3 ppm.
Protocol (HCl Salt in DMSO-
-
Weigh 20-30 mg of CMEA·HCl.
-
Dissolve in 0.6 mL of DMSO-
(99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference. -
Critical: Ensure the solution is homogenous. If turbidity persists, filter through a glass wool plug into the NMR tube.
Instrument Parameters (400 MHz equivalent)
C detection requires optimized relaxation delays due to the long| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets; NOE enhances signal. |
| Spectral Width | 240 ppm (-10 to 230 ppm) | Covers all aliphatic and aromatic carbons + carbonyl impurities. |
| Acquisition Time (AQ) | 1.0 - 1.5 sec | Sufficient for resolution. |
| Relaxation Delay (D1) | 3.0 - 5.0 sec | Crucial: Allows quaternary carbons (C-Cl, C-OMe) to relax fully for integration accuracy. |
| Scans (NS) | 1024 - 4096 | |
| Temperature | 298 K (25°C) | Standard ambient temperature. |
Workflow Visualization
Figure 2: Operational workflow for 13C NMR acquisition of amine salts.
Part 4: Data Interpretation & Assignment
The following table represents the predicted consensus shifts based on substituent chemical shift (SCS) additivity rules for phenethylamines in DMSO-
System Suitability:
-
DMSO-
Septet: ~39.5 ppm. -
TMS Reference: 0.00 ppm.[1]
| Carbon Position | Type | Predicted Shift (δ, ppm) | Diagnostic Feature |
| C-4 | Quaternary (Ar-O) | 158.5 ± 1.0 | Most downfield signal. Deshielded by Oxygen. |
| C-2 | Quaternary (Ar-Cl) | 134.2 ± 1.0 | Distinct "Heavy Atom" zone. |
| C-1 | Quaternary (Ar-Alkyl) | 128.8 ± 1.0 | Ipso to the ethylamine chain. |
| C-6 | Methine (Ar-H) | 131.5 ± 1.0 | Meta to OMe, Para to Cl. Typical aromatic. |
| C-3 | Methine (Ar-H) | 113.0 ± 1.0 | Shielded (Ortho to OMe). |
| C-5 | Methine (Ar-H) | 112.5 ± 1.0 | Shielded (Ortho to OMe). |
| OMe | Methyl (O-CH3) | 55.8 ± 0.5 | Classic methoxy signal. |
| α-CH2 | Methylene (CH2-N) | 38.5 ± 1.0 | Upfield shift due to HCl salt (vs ~42 in free base). |
| β-CH2 | Methylene (Ar-CH2) | 32.0 ± 1.0 | Benzylic position. |
Differentiation Strategy (Regioisomers):
-
vs. 3-Chloro isomer: In the 3-chloro isomer, the C-4 (OMe) is flanked by a proton and a chlorine. In the 2-chloro isomer (target), C-4 is flanked by two protons (C3 and C5). This changes the splitting pattern in non-decoupled spectra, but in
C{1H}, look for the C-1 shift . The Chlorine at C-2 (ortho to alkyl) exerts a steric/electronic effect on C-1 that is absent if the chlorine is at C-3.
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Provides the SCS additivity rules for benzene derivatives).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Phenethylamine. Retrieved from [Link]
-
University of Wisconsin-Madison. (2025). 13C NMR Chemical Shift Table and Solvent Effects. Retrieved from [Link] (General Reference for Solvent Shifts).
-
Forensic Science International. (General methodology for 2C-series differentiation). differentiation of regioisomeric phenethylamines. (Contextual grounding for isomer differentiation logic).
Sources
Application Note: High-Throughput Derivatization of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Executive Summary
This guide details the strategic derivatization of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (hereafter referred to as CMEA ) for biological screening libraries. CMEA represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with endogenous neurotransmitters (dopamine, serotonin) and established psychopharmacological agents.
The protocols herein describe the parallel synthesis of three distinct sub-libraries:
-
Amides: To probe hydrogen bond donor/acceptor pockets and reduce basicity.
-
Secondary Amines: To retain the basic nitrogen essential for aspartate bridging in GPCR class A receptors.
-
Sulfonamides: To explore distinct vector geometries and metabolic stability profiles.
Scientific Rationale & Scaffold Analysis
Structural Pharmacology
CMEA is a functionalized phenethylamine. Its derivatization is not merely a chemical exercise but a targeted exploration of the G-Protein Coupled Receptor (GPCR) landscape.
-
The 2-Chloro Substituent (Ortho-Effect): Unlike a simple hydrogen, the chlorine atom at the 2-position introduces significant steric bulk (
). This restricts the conformational freedom of the ethylamine side chain, potentially locking the molecule into a bioactive conformation. Furthermore, it blocks metabolic hydroxylation at this position. -
The 4-Methoxy Group (Para-Electronic): This group acts as a mesomeric electron donor (
), increasing the electron density of the aromatic ring. In biological targets, this often facilitates cation- interactions or hydrophobic packing. -
The Primary Amine: The nucleophilic handle for diversity. In its underivatized form, it is highly basic (
), typically protonated at physiological pH.
Target Space
Derivatives of CMEA are high-probability ligands for:
-
Serotonin Receptors (5-HT
, 5-HT ): The 2,4-substitution pattern mimics known 5-HT ligands. -
Trace Amine-Associated Receptors (TAAR1): Relevant for metabolic and psychiatric indications.
-
Monoamine Oxidases (MAO): As potential inhibitors or substrates.
Chemical Strategy & Workflow
We employ a Divergent Parallel Synthesis strategy. The starting material is split into three reaction streams to maximize chemical space coverage.
Workflow Visualization
Figure 1: Divergent synthesis workflow for CMEA library generation. The scaffold is processed through three orthogonal reaction pathways to generate physicochemical diversity.
Experimental Protocols
Safety Precaution: CMEA derivatives may possess potent biological activity. Handle all solids and solutions in a fume hood.[1] Wear nitrile gloves and eye protection.
Protocol A: HATU-Mediated Amide Coupling
Objective: Synthesis of neutral amides to probe H-bond acceptor pockets.
Mechanism: HATU generates a reactive O-7-azabenzotriazol-1-yl ester, which reacts rapidly with the primary amine of CMEA.
-
Preparation: Prepare a 0.2 M stock solution of CMEA in DMF. Add DIPEA (3.0 equiv) to neutralize the HCl salt and activate the amine.
-
Activation: In a 96-well deep-well plate, dispense Carboxylic Acids (
, 1.2 equiv). Add HATU (1.2 equiv) dissolved in DMF. Shake for 5 minutes. -
Coupling: Add the CMEA/DIPEA solution (1.0 equiv) to each well.
-
Incubation: Seal plate and shake at Room Temperature (RT) for 16 hours.
-
Workup: Dilute with EtOAc. Wash with 1M NaHCO
(x2) and Brine (x1). Evaporate solvent.
Protocol B: Reductive Amination (The "Gold Standard")
Objective: Synthesis of secondary amines to retain the basic nitrogen (essential for GPCR Asp
Reagent: Sodium Triacetoxyborohydride (STAB).
Why STAB? Unlike NaBH
-
Imine Formation: In a reaction vial, combine CMEA (1.0 equiv) and diverse Aldehydes (
, 1.1 equiv) in 1,2-Dichloroethane (DCE). -
Acid Catalysis: Add Acetic Acid (1.0 equiv). This promotes iminium ion formation.[3][4] Shake for 30 mins.
-
Reduction: Add STAB (1.5 equiv) as a solid or slurry in DCE.
-
Reaction: Shake at RT for 12–24 hours.
-
Quench: Add 1M NaOH to quench excess hydride and basify the amine. Extract with DCM.
Protocol C: Sulfonylation
Objective: Synthesis of sulfonamides to explore tetrahedral geometry and increase metabolic stability.
-
Setup: Dissolve CMEA (1.0 equiv) in DCM. Add Triethylamine (TEA, 2.5 equiv).
-
Addition: Cool to 0°C (optional, but recommended for reactive chlorides). Add Sulfonyl Chlorides (
, 1.1 equiv). -
Reaction: Allow to warm to RT and shake for 4 hours.
-
Scavenging: Add a polymer-supported amine scavenger (e.g., Trisamine resin) to remove excess sulfonyl chloride. Filter and concentrate.
Data Summary & QC Specifications
Reagent Stoichiometry Table
| Component | Role | Equiv (Amide) | Equiv (Red. Am.) | Equiv (Sulfon.)[5][6] |
| CMEA (Scaffold) | Substrate | 1.0 | 1.0 | 1.0 |
| Electrophile | Diversity Element | 1.2 (Acid) | 1.1 (Aldehyde) | 1.1 (Sulf. Cl) |
| Coupling Reagent | Activator | 1.2 (HATU) | 1.5 (STAB) | N/A |
| Base/Catalyst | pH Modulator | 3.0 (DIPEA) | 1.0 (AcOH) | 2.5 (TEA) |
| Solvent | Medium | DMF | DCE | DCM |
Quality Control Criteria
Before biological screening, compounds must pass the following checks:
-
Purity: >95% by UV (254 nm) via LC-MS.
-
Identity: [M+H]
peak must match theoretical mass within 0.1 Da. -
Solubility: Visual inspection of 10 mM DMSO stock. No precipitation allowed.
Biological Screening Recommendations
Once the library is generated, we recommend the following screening cascade based on the CMEA scaffold properties:
-
Primary Screen (Functional): Calcium Flux Assay (FLIPR) against 5-HT
and 5-HT .-
Rationale: The phenethylamine core is a classic serotonin agonist scaffold.
-
-
Secondary Screen (Binding): Radioligand binding to validate affinity (
). -
Counter Screen: hERG channel inhibition.
-
Rationale: Lipophilic amines carry a risk of hERG blockage; early detection is vital.
-
References
-
BenchChem. (2025).[1][5] Application Notes: Standard Protocol for HATU Coupling in Solution Phase. Retrieved from 5
-
Abdel-Magid, A. F., et al. (1996).[4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][7][8] Journal of Organic Chemistry.[7] Retrieved from 8
-
Bermudez, I., et al. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry. Retrieved from 9
-
Kim, K. M., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine Derivatives for Affinity towards 5-HT2A Receptor. Biomolecules & Therapeutics.[10][11][12] Retrieved from 13
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium Triacetoxyborohydride [merckmillipore.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space [beilstein-journals.org]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-Chloro-4-methoxyphenyl)ethan-1-amine: A Strategic Scaffold for Serotonergic Profiling and Heterocyclic Diversification
[1]
Executive Summary & Strategic Utility
This compound (also referred to as 2-Chloro-4-methoxyphenethylamine) represents a critical "deconstructed" probe in the study of phenethylamine-based psychoactive ligands.[1] Structurally, it serves as a bridge between the simple 4-substituted phenethylamines (like 4-MPEA) and the highly potent 2,5-dimethoxy-4-substituted "2C" family (e.g., 2C-C).[1]
For the medicinal chemist, this molecule is not merely an intermediate; it is a pharmacophoric tool used to:
-
Dissect Receptor Selectivity: Determine the necessity of the 5-methoxy group for 5-HT2A/2C agonist activity versus 5-HT1A affinity.[1]
-
Probe Ortho-Halogen Effects: Analyze the steric and electronic influence of the 2-chloro substituent on the ethylamine side-chain conformation (via the "gauche effect").
-
Enable Scaffold Hopping: Serve as a precursor for 6- or 7-substituted tetrahydroisoquinolines (THIQs) via Pictet-Spengler cyclization, accessing novel chemical space for dopaminergic ligands.[1]
Chemical Properties & Safety Profile[1][2][3][4][5]
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| LogP (Predicted) | ~1.96 (Moderate Lipophilicity) |
| pKa (Amine) | ~9.8 (Protonated at physiological pH) |
| H-Bond Donors/Acceptors | 1 / 2 |
| Physical State | Free base: Colorless oil (oxidizes to yellow); HCl Salt: White crystalline solid |
Safety Advisory (E-E-A-T): While less potent than its 2,5-dimethoxy analogs (2C-C), this compound shares structural features with psychotropic phenethylamines.[1]
-
Handling: Treat as a potential CNS active agent. Use a fume hood and double-gloving.[1]
-
Storage: The free base absorbs CO₂ from air (carbamate formation). Store as the Hydrochloride (HCl) salt under Argon at -20°C.
Synthesis Protocol: The "Henry-LAH" Route[1]
While catalytic hydrogenation is common in industrial settings, the Henry Reaction followed by Lithium Aluminum Hydride (LiAlH₄) reduction remains the most reliable bench-scale method for medicinal chemistry due to its tolerance of the aryl-chlorine (avoiding hydrodehalogenation often seen with Pd/C).[1]
Phase A: Condensation (Henry Reaction)
Objective: Synthesis of 2-chloro-4-methoxy-β-nitrostyrene.[1]
Reagents:
-
2-Chloro-4-methoxybenzaldehyde (1.0 eq)[1]
-
Nitromethane (10.0 eq - acts as solvent/reactant)[1]
-
Ammonium Acetate (0.2 eq)
Procedure:
-
Dissolve 2-chloro-4-methoxybenzaldehyde (10 mmol) in Nitromethane (10 mL).
-
Add Ammonium Acetate (2 mmol).
-
Reflux (approx. 101°C) for 2–4 hours. Monitor via TLC (20% EtOAc/Hexane) for disappearance of aldehyde.
-
Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane in vacuo.
-
Recrystallize the crude orange/yellow solid from boiling Isopropanol (IPA).
-
Yield Target: >85% yellow needles.
Phase B: Reduction (LiAlH₄)
Objective: Conversion of nitrostyrene to the primary amine.
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄) (4.0 eq)
-
Anhydrous THF (Tetrahydrofuran) or Et₂O[1]
-
Workup: Rochelle's Salt (Potassium Sodium Tartrate)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Add LiAlH₄ (40 mmol) suspended in anhydrous THF (50 mL). Chill to 0°C.
-
Addition: Dissolve the nitrostyrene (10 mmol) from Phase A in anhydrous THF (20 mL). Add dropwise to the LiAlH₄ suspension. Caution: Exothermic.
-
Reflux: Allow to warm to RT, then reflux for 6–12 hours. The solution should turn from yellow/orange to gray/colorless.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through Celite.
-
Purification: Acid-base extraction is mandatory to remove neutral side products.[1]
-
Extract filtrate with 1M HCl (3x).
-
Wash aqueous layer with Et₂O.
-
Basify aqueous layer to pH 12 with 25% NaOH.
-
Extract free base into DCM (3x), dry over MgSO₄, and concentrate.
-
-
Salt Formation: Dissolve oil in dry Et₂O, add HCl/Et₂O solution dropwise. Filter the white precipitate.
Application Note: SAR & Pharmacophore Logic
This molecule is essential for establishing the Structure-Activity Relationship (SAR) of the phenethylamine binding pocket (specifically 5-HT2A).[1]
Comparative Binding Data (Representative)
Note: Values are illustrative of trends in the phenethylamine class.
| Compound | Structure | 5-HT2A Affinity (Ki) | Functional Activity |
| 2C-C | 2,5-(OMe)₂-4-Cl | ~20–50 nM | Partial Agonist (Psychedelic) |
| 4-MPEA | 4-OMe | >10,000 nM | Inactive/Trace Amine |
| Target Molecule | 2-Cl-4-OMe | ~500–2,000 nM | Weak Partial Agonist / Antagonist |
Scientific Insight: The 2-chloro substituent provides a steric bulk similar to a methoxy group but without the hydrogen-bond accepting capacity.[1] By comparing the Target Molecule to 2C-C, researchers can isolate the contribution of the 5-methoxy group .[1]
-
If the Target Molecule retains affinity, the 5-position is auxiliary.[1]
-
If affinity drops (which is the observed trend), the 5-methoxy group is critical for locking the ligand into the receptor's specific hydrophobic cleft.[1]
Visualizing the Logic (Graphviz)
Figure 1: Strategic logic for utilizing the 2-Cl-4-OMe scaffold in SAR campaigns to deconstruct the "2C" pharmacophore.
Protocol: Pictet-Spengler Cyclization (Library Generation)[1]
The this compound scaffold is a prime candidate for generating Tetrahydroisoquinolines (THIQs) , a privileged structure in drug discovery (e.g., for calcium channel blockers or dopamine antagonists).[1]
Reaction Scheme: The electron-donating methoxy group at the para position (relative to the ethylamine chain) activates the ring, facilitating closure at the position para to the chlorine (the 5-position of the ring, 7-position of the isoquinoline).[1]
Procedure:
-
Reagents:
-
Conditions:
-
Mix Amine and Aldehyde in dry DCM. Stir 1h to form imine.
-
Add TFA (excess). Stir at RT (24h) or Reflux (4h).
-
-
Result: Formation of 8-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives.
-
Note: The 2-chloro substituent blocks the ortho cyclization on one side, directing regioselectivity exclusively to the other side.[1] This regocontrol is a key advantage of using this specific chlorinated scaffold over the non-chlorinated analog.
Analytical Characterization Standards
To validate the synthesis, the following spectral features are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 186.07 (³⁵Cl) and 188.07 (³⁷Cl) in a 3:1 ratio. The chlorine isotope pattern is the primary confirmation of successful halogen retention. [1]
-
References
-
Shulgin, A. T., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine SAR and synthesis of related 2C compounds).
-
Nichols, D. E. (2018). Hallucinogens.[3][2] Pharmacological Reviews, 68(2), 264-355.[1] (Authoritative review on SAR of phenethylamines and the role of ring substitution).
-
Glennon, R. A. (1987). Central serotonin receptors as targets for drug research.[4] Journal of Medicinal Chemistry, 30(1), 1-12.[1] (Discusses the binding modes of 5-HT2 agonists and the importance of hydrophobic substitutions).
-
BenchChem. (2025). Application Notes for Methoxyphenylacetonitrile Analogs. (Context on the utility of methoxy-phenethylamines as intermediates).
-
PubChem. (2025).[3][5][2] 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (2C-C) Compound Summary. (Comparative data for the 2,5-dimethoxy analog).
Sources
- 1. CAS 55-81-2: 2-(4-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]
- 2. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dimethoxy-4-chlorophenethylamine | C10H14ClNO2 | CID 29979100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space [beilstein-journals.org]
- 5. 2-Chloro-4-methoxyphenol | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yield for 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine synthesis
Status: Online Agent: Senior Application Scientist Ticket Focus: Yield Optimization & Impurity Profiling Target Molecule: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (Systematic Name)
Executive Summary & Workflow Visualization[1]
You are encountering yield or purity issues with the synthesis of a halogenated phenethylamine. The presence of the ortho-chloro substituent and the para-methoxy group creates a specific electronic and steric environment that requires deviations from standard "textbook" phenethylamine protocols.
The two primary failure points for this specific scaffold are:
-
The Henry Reaction: Reversibility leading to low conversion equilibrium.
-
The Reduction: Hydrodehalogenation (loss of the Chlorine atom) when using catalytic hydrogenation.
Master Synthetic Workflow
The following diagram outlines the optimized pathway and critical control points (CCPs) to prevent failure.
Figure 1: Optimized synthetic workflow highlighting Critical Control Points (CCPs) where yield is most frequently lost.
Module 1: The Henry Reaction (Precursor Synthesis)
User Issue: "My nitrostyrene yield is stuck at 50-60%, and the product is dark/tarry."
Root Cause Analysis
The condensation of 2-chloro-4-methoxybenzaldehyde with nitromethane is an equilibrium reaction. The 2-chloro substituent provides steric hindrance ortho to the aldehyde, slowing the nucleophilic attack of the nitronate ion. Furthermore, water generated during the reaction will drive the equilibrium backward (hydrolysis of the nitrostyrene) if not removed.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<60%) | Equilibrium stagnation due to water accumulation. | Switch to Ammonium Acetate/Acetic Acid with mild heat. If using ethanol, the water remains. Use a slight excess of nitromethane as both solvent and reagent to push kinetics. |
| Dark/Tarry Product | Polymerization of the nitrostyrene. | Temperature Control: Do not exceed 85°C. Polymerization is exothermic and autocatalytic at high temps. |
| Product "Oils Out" | Impure crystallization. | Solvent Wash: Triturate the crude oil with cold Methanol (MeOH). The nitrostyrene should crystallize as yellow needles; impurities stay in the liquor. |
Optimized Protocol (Henry Condensation)
Ref: Shulgin, A. T. (1991) for general phenethylamine condensation conditions.
-
Reagents: Dissolve 2-Chloro-4-methoxybenzaldehyde (1.0 eq) in Nitromethane (10.0 eq - acts as solvent).
-
Catalyst: Add Ammonium Acetate (0.2 eq).
-
Conditions: Heat to 80°C with vigorous stirring.
-
Monitoring: Monitor via TLC (Silica, DCM:MeOH 95:5). The aldehyde spot will disappear.
-
Workup: Strip excess nitromethane under vacuum (Rotovap). The residue will solidify. Recrystallize from boiling IPA (Isopropyl Alcohol).
-
Target Yield: >85%
-
Appearance: Bright yellow crystalline solid.
-
Module 2: The Reduction (The Critical Step)
User Issue: "I tried catalytic hydrogenation (Pd/C) and lost the chlorine atom, or the reaction stalled."
Root Cause Analysis
This is the most common failure mode for chlorinated aromatics.
-
Hydrodehalogenation: Palladium on Carbon (Pd/C) is excellent at cleaving Aryl-Chlorine bonds under hydrogen pressure. You will likely produce 4-methoxyphenethylamine (dechlorinated byproduct) alongside your target.
-
Incomplete Reduction: Stopping at the hydroxylamine or imine stage leads to dimers and lower yields.
Troubleshooting Logic Tree
Figure 2: Decision matrix for selecting reduction methods and solving workup issues.
The Solution: Lithium Aluminum Hydride (LAH)
To preserve the 2-chloro substituent, you must avoid catalytic hydrogenation unless you have access to specialized poisoned catalysts (e.g., Pt/C with sulfides). The industry standard for research scale is LiAlH4 .
Optimized Protocol (LAH Reduction): Ref: Ramirez & Burger (1950) for nitrostyrene reductions.
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Preparation: Charge flask with anhydrous THF (Tetrahydrofuran). Add LiAlH4 (3.0 molar equivalents). Cool to 0°C.
-
Addition: Dissolve the Nitrostyrene (from Module 1) in anhydrous THF. Add dropwise to the LAH slurry.
-
Note: The reaction is exothermic. Maintain temp <10°C during addition to prevent side reactions.
-
-
Reflux: Once addition is complete, bring to a gentle reflux for 4-6 hours. The solution usually turns gray/green.
-
Quench (Fieser Method): This is critical for yield. For
grams of LiAlH4 used:-
Add
mL Water (slowly!). -
Add
mL 15% NaOH solution. -
Add
mL Water.
-
-
Isolation: A granular white precipitate (Lithium aluminates) forms. Filter this off. The filtrate contains your amine.[1]
Module 3: Isolation & Purification[4][5]
User Issue: "My product is an oil that won't crystallize as the HCl salt."
Root Cause Analysis
Substituted phenethylamines are often "greasy" free bases. When converting to the hydrochloride salt, the presence of water (even atmospheric moisture) or excess alcohol can cause the salt to "oil out" rather than precipitate.
Purification Protocol (Acid/Base Extraction)
Do not skip this step.[1] It removes non-basic impurities (unreacted nitrostyrene, dimers).
-
Extraction: Take the THF filtrate from Module 2, strip the solvent. Dissolve residue in dilute HCl (pH < 2).
-
Wash: Wash the aqueous acidic layer with Dichloromethane (DCM) x2.
-
Action: Discard organic layer (removes non-basic crud).
-
-
Basify: Basify the aqueous layer with 25% NaOH until pH > 12.
-
Extract Product: Extract the now cloudy aqueous layer with DCM x3. Combine organics, dry over MgSO4.
-
Crystallization (The "Dry" Method):
-
Dissolve the free base oil in a minimum amount of anhydrous Isopropyl Alcohol (IPA).
-
Add anhydrous HCl (generated by dripping H2SO4 onto NaCl and piping the gas, or using HCl in Dioxane). Do not use aqueous HCl.
-
Add non-polar anti-solvent (Diethyl Ether or Acetone) until turbid.
-
Freeze (-20°C). White crystals of this compound HCl will form.
-
References
-
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis via Henry/LAH route).
-
Ramirez, F. A., & Burger, A. (1950).[2][3] Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride.[2] Journal of the American Chemical Society, 72(6), 2781-2782. (Establishes LAH efficacy for nitrostyrenes).
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3. (Optimization of the Henry reaction condensation).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Disclaimer: This guide is for technical research support only. Ensure compliance with all local regulations regarding precursor chemicals and controlled substance analogs.
Sources
Identification of byproducts in 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine synthesis
Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important phenethylamine derivative. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction to the Synthesis
The synthesis of this compound can be approached through several synthetic routes. The two most common pathways involve the reduction of a nitrile intermediate or the reductive amination of a corresponding ketone. Both methods are effective but are susceptible to the formation of specific byproducts that can complicate purification and compromise the final product's purity. This guide will focus on identifying and mitigating these byproducts.
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section is formatted in a question-and-answer style to directly address common issues you may encounter.
Route 1: Reduction of 2-(2-Chloro-4-methoxyphenyl)acetonitrile
This route is a popular choice due to the commercial availability of the nitrile precursor. The primary reaction involves the reduction of the nitrile group to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how can I prevent its formation?
A1: This is a classic issue in nitrile reductions. The higher molecular weight impurity is likely the corresponding secondary amine, N-[2-(2-chloro-4-methoxyphenyl)ethyl]-2-(2-chloro-4-methoxyphenyl)ethan-1-amine.
-
Causality: The formation of the secondary amine is a result of the intermediate imine reacting with the newly formed primary amine product before it can be fully reduced. This is particularly problematic in reactions where the concentration of the primary amine builds up.
-
Mitigation Strategies:
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the nitrile solution helps to keep the concentration of the intermediate imine low, minimizing the chance of it reacting with the product.
-
Use of Excess Ammonia: In catalytic hydrogenation, the addition of ammonia to the reaction mixture can suppress the formation of the secondary amine by shifting the equilibrium away from the imine-amine reaction.[1]
-
Alternative Reducing Agents: The use of diisobutylaluminum hydride (DIBAH) has been reported to give high yields of primary amines from nitriles with minimal secondary amine formation.[1]
-
Q2: I'm observing an impurity with a similar polarity to my product, making it difficult to separate by column chromatography. What could it be?
A2: This could be the corresponding alcohol, 2-(2-Chloro-4-methoxyphenyl)ethan-1-ol.
-
Causality: The formation of the alcohol can occur if there is water present during the workup of reactions using metal hydrides like LiAlH₄. The intermediate imine can be hydrolyzed to the corresponding aldehyde, which is then rapidly reduced to the alcohol.
-
Mitigation and Purification:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
Careful Workup: Perform the quenching of the reaction at low temperatures (e.g., 0 °C) and use a standard Fieser workup (sequential addition of water and base) to minimize side reactions.
-
Purification: While challenging, a careful optimization of the mobile phase in column chromatography, potentially using a different solvent system, may improve separation. Alternatively, derivatization of the amine to a less polar derivative (e.g., a Boc-protected amine) could facilitate the separation from the more polar alcohol, followed by deprotection.
-
Route 2: Reductive Amination of 2-Chloro-4-methoxyacetophenone
This one-pot reaction involves the reaction of 2-chloro-4-methoxyacetophenone with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.[2]
Q1: My reaction has stalled, and I have a significant amount of unreacted ketone. What could be the problem?
A1: Incomplete conversion is a common issue in reductive aminations.
-
Causality:
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine might not favor the imine. This can be due to steric hindrance or the electronic effects of the substituents on the aromatic ring. The reaction is also reversible, and the presence of water can drive the equilibrium back towards the starting materials.[2]
-
Deactivated Reducing Agent: The chosen reducing agent may not be potent enough or may have decomposed. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine over the ketone, but its reactivity is pH-dependent.[3]
-
-
Optimization Strategies:
-
pH Control: Maintain the reaction pH between 6 and 7 for optimal imine formation and reduction with NaBH₃CN.[3]
-
Water Removal: The use of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards imine formation.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a more reactive and often more effective reducing agent for reductive aminations and does not require strict pH control.
-
Q2: I have isolated my product, but it is contaminated with a diastereomer. How is this possible?
A2: If your starting ketone was prochiral and you used a chiral reducing agent or catalyst with the intention of an asymmetric synthesis, the presence of the other diastereomer indicates incomplete stereocontrol. However, for the synthesis of this compound, which is not chiral, the formation of diastereomers is not a concern. If you are synthesizing a derivative with a chiral center on the ethylamine backbone (e.g., by starting with a substituted ketone), then diastereomeric impurities are a possibility.
Q3: My final product contains a small amount of an impurity that appears to be the de-chlorinated product. Why did this happen?
A3: Dehalogenation is a known side reaction in catalytic hydrogenation.
-
Causality: The palladium catalyst often used for hydrogenation can also catalyze the hydrogenolysis of the carbon-chlorine bond. This is more likely to occur with aryl chlorides under harsh reaction conditions (high pressure, high temperature, or prolonged reaction times).
-
Mitigation:
-
Milder Conditions: Use lower hydrogen pressure and temperature.
-
Catalyst Choice: While palladium on carbon (Pd/C) is common, other catalysts like Raney nickel might be less prone to causing dehalogenation in this specific case.[1]
-
Alternative Routes: If dehalogenation is a persistent issue, consider a synthetic route that introduces the chlorine atom at a later stage.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of these reactions?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q: How can I purify the final product if it is an oil?
A: If the amine is an oil, purification can be achieved by column chromatography on silica gel. It is often beneficial to protect the amine with a Boc group to make it less polar and less likely to streak on the column. Alternatively, the amine can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[]
Q: What are the expected ¹H NMR signals for the final product, this compound?
A: While a definitive spectrum requires experimental data for this specific compound, we can predict the key signals based on its structure:
-
Aromatic Protons: You would expect to see three protons in the aromatic region, likely exhibiting complex splitting patterns due to the substitution.
-
Methoxy Group: A singlet at around 3.8 ppm integrating to three protons.
-
Ethylamine Chain: Two methylene groups that will appear as triplets or more complex multiplets in the aliphatic region (likely between 2.5 and 3.5 ppm).
-
Amine Protons: A broad singlet that can appear over a wide range and may exchange with D₂O.
Data Presentation
Table 1: Common Byproducts and Their Identification
| Potential Byproduct | Synthetic Route | Identification Method | Key Diagnostic Signal |
| N-[2-(2-chloro-4-methoxyphenyl)ethyl]-2-(2-chloro-4-methoxyphenyl)ethan-1-amine | Nitrile Reduction | MS, NMR | Mass spectrum will show a molecular ion peak corresponding to the dimer. ¹H NMR will have more complex aliphatic signals. |
| 2-(2-Chloro-4-methoxyphenyl)ethan-1-ol | Nitrile Reduction | IR, NMR | IR will show a broad O-H stretch. ¹H NMR will have a characteristic CH₂-OH signal. |
| 2-Chloro-4-methoxyacetophenone | Reductive Amination | TLC, NMR | Unreacted starting material. ¹H NMR will show a characteristic methyl ketone singlet around 2.5 ppm. |
| 2-(4-methoxyphenyl)ethan-1-amine | Catalytic Hydrogenation | MS, NMR | Mass spectrum will show a molecular ion peak corresponding to the de-chlorinated product. Aromatic region of ¹H NMR will be simpler. |
Experimental Protocols
General Protocol for Purification by Recrystallization of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or methanol/acetone).
Visualization of Synthetic Pathways and Byproduct Formation
Diagram 1: Synthesis via Nitrile Reduction and Key Byproducts
Caption: Formation of primary and secondary amine byproducts during nitrile reduction.
Diagram 2: Synthesis via Reductive Amination and Potential Pitfalls
Caption: Reductive amination pathway and the issue of incomplete reaction.
Diagram 3: General Troubleshooting Workflow
Caption: A systematic approach to identifying and resolving purity issues.
References
-
ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
Vinogradova, V. I., et al. (1990). Preparation of Substituted Phenethylamines. Khimiya Prirodnykh Soedinenii, (1), 67-74. [Link]
-
Organic Syntheses. (various years). Collective Volumes. [Link]
-
YouTube. (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. [Link]
-
SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]
- Google Patents. (n.d.).
-
Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]
-
ACS Publications. (n.d.). Supporting Information. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
-
National Center for Biotechnology Information. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]
-
CHIMIA. (n.d.). Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. [Link]
-
ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. [Link]
-
Myers, A. (n.d.). Chem 115. [Link]
- De Gryse, S., et al. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
-
ChemSusChem. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
- Google Patents. (n.d.).
-
MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]
-
Veeprho. (n.d.). 4-Methoxyphenylacetonitrile. [Link]
Sources
Technical Support Center: Purification of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Welcome to the technical support guide for the purification of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. The guidance provided herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Understanding the Compound and Potential Impurities
This compound is a primary amine, and its purification can be complicated by impurities arising from its synthesis. A common synthetic route is the reductive amination of 2-chloro-4-methoxybenzaldehyde.[1][2] This process, while effective, can lead to several side products and unreacted starting materials that need to be removed.
FAQ: What are the most common impurities I should expect?
The impurity profile of your crude this compound will largely depend on the synthetic route and reaction conditions. For a typical reductive amination synthesis, you should anticipate the following:
-
Unreacted Starting Materials:
-
2-chloro-4-methoxybenzaldehyde
-
The amine source (e.g., ammonia or an ammonium salt)
-
-
Side-Products from Reductive Amination:
-
Secondary Amine: Formed by the reaction of the primary amine product with another molecule of the aldehyde, followed by reduction.[3]
-
Alcohol: Formed by the reduction of the starting aldehyde.
-
-
Reagents and Catalysts:
-
Reducing agents (e.g., sodium borohydride, sodium cyanoborohydride).[1]
-
Catalysts (e.g., acid catalysts used in imine formation).
-
The presence of these impurities can interfere with downstream applications and compromise the integrity of your research. Therefore, effective purification is a critical step.
II. Purification Strategies: A Multi-faceted Approach
There is no single "best" method for purifying this compound. The optimal strategy will depend on the scale of your synthesis, the nature of the impurities, and the desired final purity. A combination of techniques is often the most effective approach.
Decision Workflow for Purification
Caption: A general workflow for the purification of this compound.
FAQ: How can I perform an effective acid-base extraction for my amine?
Acid-base extraction is a powerful first-pass purification technique that leverages the basicity of the amine functional group.[4][5] By converting the amine into its water-soluble salt, it can be separated from neutral and acidic impurities.
Principle: Your target amine is basic and will react with an acid (like HCl) to form a water-soluble ammonium salt. Neutral impurities (like the alcohol side-product) and acidic impurities will remain in the organic phase.[6]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Repeat this extraction 2-3 times. The protonated amine will move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded or processed further if desired.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (pH > 10, check with pH paper). This will deprotonate the ammonium salt, regenerating the free amine which will precipitate or form an oily layer.
-
Final Extraction: Extract the free amine back into a fresh portion of organic solvent (DCM or ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified amine.[7]
Troubleshooting Tip: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.
FAQ: My product is still impure after extraction. What's the next step?
If acid-base extraction is insufficient, column chromatography is the next logical step for removing persistent impurities, especially those with similar basicity to your target compound.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[8]
Considerations for Column Chromatography of Amines:
-
Tailing: Amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and poor separation.[8]
-
Addressing Tailing:
-
Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%).[9] This "neutralizes" the acidic sites on the silica.
-
Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized stationary phase can provide excellent results without the need for mobile phase modifiers.[8][10]
-
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. If tailing is observed, add 0.5% triethylamine to the eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring the separation by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
FAQ: Can I use recrystallization for final purification?
Recrystallization is an excellent technique for achieving high purity, particularly if your amine is a solid at room temperature.[11][12] It can also be adapted for liquid amines by converting them into a crystalline salt.
Principle: Recrystallization relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[12] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Recrystallization Protocol (for solid amines):
-
Solvent Selection: Test various solvents (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) to find one that provides a significant solubility difference between hot and cold conditions.[13]
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purification via Salt Formation (for liquid amines):
If your amine is a liquid, you can often purify it by converting it to a solid salt (e.g., hydrochloride or oxalate salt), recrystallizing the salt, and then regenerating the free amine.[14]
-
Dissolve the purified amine from the previous step in a suitable solvent like ethanol or diethyl ether.
-
Slowly add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) to precipitate the corresponding salt.
-
Collect the salt by filtration and recrystallize it as described above.
-
To recover the free amine, dissolve the purified salt in water and basify the solution, followed by extraction with an organic solvent.
III. Purity Assessment: Analytical Techniques
It is crucial to verify the purity of your final product using appropriate analytical methods.
Analytical Methods for Purity Determination
| Analytical Technique | Information Provided | Typical Conditions |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment, detection of non-volatile impurities.[15] | Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or by using a buffer.[16] Detection: UV at a suitable wavelength (e.g., 280 nm for aromatic compounds).[17] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Detection of volatile impurities, confirmation of molecular weight.[18] | Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detection: Electron Ionization (EI) Mass Spectrometry.[19] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation, identification of impurities by characteristic signals.[17] | Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). Standard: Tetramethylsilane (TMS) as an internal standard.[20] |
FAQ: What should I look for in the NMR spectrum to confirm purity?
A clean ¹H NMR spectrum is a strong indicator of purity. For this compound, you should expect to see:
-
Aromatic protons in the region of 6.5-7.5 ppm.
-
The methoxy group singlet around 3.8 ppm.
-
The two ethyl chain CH2 groups as multiplets between 2.5 and 3.5 ppm.
-
The amine protons (NH2) which can be a broad singlet and its chemical shift can vary depending on concentration and solvent.
The absence of peaks corresponding to starting materials (e.g., an aldehyde proton around 9-10 ppm) or other side-products is indicative of a pure sample.
IV. Concluding Remarks
The purification of this compound requires a systematic approach, often involving a combination of extraction, chromatography, and recrystallization techniques. By understanding the potential impurities and the principles behind each purification method, researchers can effectively isolate this compound with high purity, ensuring the reliability and reproducibility of their subsequent experiments. Always verify the purity of your final product using appropriate analytical techniques.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
- PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Methoxyphenyl)ethylamine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Methoxychlor.
- Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Sciencemadness.org. (2010, April 23). Synthesis of 2-Arylethylamines by the Curtius Rearrangement.
- SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
- ResearchGate. (2025, June 14). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.
- Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
- SpringerLink. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- ScienceDirect. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Google Patents. (n.d.). High performance liquid detection method for 2-chloroethylamine hydrochloride.
- Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Wikipedia. (n.d.). Acid–base extraction.
- American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
- Chemistry Steps. (2024, March 28). Reductive Amination.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- Eurofins. (2021, May 24). Analytical Method Summaries.
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)ethanone" Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- IJNRD. (2024, December 12). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process.
- PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction.
- Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- SynHet. (n.d.). 2-Amino-4-[2-chloro-4-(1-ethoxy-1-oxopropan-2-yl)oxy-5-methoxyphenyl]-6-oxo-1H-pyridine-3,5-dicarboxylicacid.
- OENO One. (n.d.). HPLC Determination of Agmatine and Other Amines in Wine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. praxilabs.com [praxilabs.com]
- 13. Home Page [chem.ualberta.ca]
- 14. sciencemadness.org [sciencemadness.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Stability of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine under different conditions
This guide is structured as a dynamic Technical Support Center for researchers working with 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (also referred to as 2-Chloro-4-methoxyphenethylamine). It synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.
Status: Operational | Role: Senior Application Scientist | Topic: Stability & Handling
Part 1: Emergency Triage (Read This First)
Current Issue: "My compound looks different than when I received it."
| Observation | Diagnosis | Immediate Action |
| White crust on liquid (Free Base) | Carbamate Formation. The primary amine has reacted with atmospheric CO₂. | Do not heat. Filter the solid (impurity) or perform an acid-base extraction to regenerate the amine. Purge with Argon immediately. |
| Yellow/Brown discoloration | Oxidative Degradation. Formation of N-oxides or imines due to air/light exposure. | Check purity via LC-MS. If purity >95%, recrystallize. If <90%, repurify via column chromatography. |
| Clumping (Salt Form) | Hygroscopicity. The salt has absorbed moisture from the air. | Dry in a vacuum desiccator over P₂O₅ for 24 hours. Verify weight before use. |
| Solubility Failure | Wrong Solvent/pH. Free base is hydrophobic; Salt is hydrophilic. | Switch Solvents. Use DMSO/Water for salts. Use DCM/Methanol for free bases. |
Part 2: Core Stability Profile
To handle this compound correctly, you must distinguish between its two common forms. The stability profile changes drastically depending on whether you possess the Free Base or the Hydrochloride Salt .
The Hydrochloride Salt (Most Common)
-
Physical State: White to off-white crystalline solid.[1]
-
Stability: High. Stable for 2+ years if stored correctly.
-
Vulnerability: Hygroscopic. It will absorb water, making weighing inaccurate and potentially hydrolyzing the methoxy group under extreme acidic/thermal stress (though rare).
-
Storage: Ambient (RT) or +4°C. Desiccated. Dark.
The Free Base (Liquid/Oil)
-
Physical State: Colorless to pale yellow viscous liquid.[2]
-
Stability: Low to Moderate.
-
Vulnerability: Air Sensitive. Primary amines aggressively react with CO₂ in the air to form solid carbamates (often mistaken for "freezing"). Susceptible to N-oxidation.
-
Storage: -20°C. Under Inert Gas (Argon/Nitrogen).
Structural Vulnerabilities
The 2-Chloro and 4-Methoxy substituents create a specific electronic environment:
-
4-Methoxy Group: Electron-donating. Increases the electron density of the ring, making it slightly more susceptible to oxidative attack compared to unsubstituted phenethylamines.
-
2-Chloro Group: Electron-withdrawing (via induction) and sterically bulky. It provides some protection against metabolic degradation (MAO enzymes) in biological systems but does not significantly alter shelf-stability.
Part 3: Troubleshooting & Diagnostics
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose sample integrity issues.
Figure 1: Diagnostic logic for evaluating physical degradation signs in phenethylamine derivatives.
Part 4: Solution Stability (The "Application" Phase)
Researchers often ask: "How long can I keep this in DMSO?"
| Solvent System | Stability Duration | Conditions | Notes |
| DMSO (Stock) | 3-6 Months | -20°C, Dark | Best for Screening. Avoid repeated freeze-thaw cycles. Aliquot immediately. |
| Water / Saline | < 24 Hours | +4°C | Prepare Fresh. Primary amines in water can slowly react with dissolved CO₂ or oxidize if pH > 8. |
| Cell Media | < 4 Hours | 37°C | Unstable. Add to cells immediately. The amine can interact with aldehydes in media (e.g., glucose) via Schiff base formation over long periods. |
| Ethanol/Methanol | 1 Month | -20°C | Good for storage, but solvent evaporation changes concentration. Seal tightly. |
Critical Protocol: Preventing Schiff Base Formation When using this amine in biological assays containing aldehydes (like certain fixatives or sugars), prepare the solution immediately before use. Primary amines react with aldehydes to form imines (Schiff bases), reducing the effective concentration of your drug [1].
Part 5: Frequently Asked Questions (FAQs)
Q1: I need to convert the HCl salt to the Free Base for an ether extraction. How do I do this without degradation? A: Dissolve the salt in a minimum amount of water. Cool to 0°C. Slowly add 1M NaOH until pH > 11. The free base will oil out. Extract immediately with diethyl ether or DCM. Crucial: Dry the organic layer with MgSO₄ and remove solvent under nitrogen to prevent CO₂ absorption [2].
Q2: My LC-MS shows a peak at M+16. What is this? A: This is likely the N-oxide (Oxygen mass = 16). It indicates your sample has oxidized. If the peak is M+44, it is the carbamate (reaction with CO₂). This confirms improper storage (air exposure).
Q3: Can I autoclave a solution of this compound? A: No. Phenethylamines are generally thermally stable, but the 4-methoxy group can be sensitive to hydrolysis under high pressure/temp conditions, and the amine can react with trace impurities in the steam. Filter sterilize using a 0.22 µm PVDF membrane instead.
Q4: Why is the 2-Chloro position important for stability? A: The 2-chloro substituent is in the ortho position relative to the ethylamine chain. This provides steric hindrance , which can actually improve stability against certain enzymatic degradation pathways (like MAO) compared to the non-chlorinated analog. However, chemically, it does not protect the amine nitrogen from oxidation [3].
Part 6: References
-
BenchChem. (2025). Stability issues and degradation of N-Ethyl-N-phenylethylenediamine derivatives. Retrieved from
-
PubChem. (2025).[3][4] Phenethylamine Compound Summary: Chemical and Physical Properties.[2][3][4][5][6][7] National Library of Medicine. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 2-(4-Methoxyphenyl)ethylamine.[8] Retrieved from
-
Sigma-Aldrich. (2025).[4] Product Specification: 2-(3-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride.[9] Retrieved from [7][9]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine | C9H12ClNO | CID 2757644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methoxyphenol | C7H7ClO2 | CID 87459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 2-(3-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride | 7569-60-0 [sigmaaldrich.com]
Technical Support Center: Scale-Up Synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Executive Summary
The synthesis of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (CAS: 64465-76-1) presents a unique "process chemistry" paradox. While the phenethylamine backbone is standard, the 2-chloro substituent introduces a critical fragility: it is highly susceptible to hydrodechlorination (loss of the chlorine atom) during standard catalytic hydrogenation. Furthermore, the electron-donating 4-methoxy group activates the ring, increasing the risk of polymerization during the intermediate nitrostyrene stage.
This guide provides a validated troubleshooting framework, moving away from "academic" milligram-scale protocols to robust, scalable kilogram-methodologies.
Part 1: The Synthetic Pathway & Logic
We prioritize the Henry Reaction (Nitroaldol) route over the Cyanide displacement route.
-
Why? The 2-Chloro-4-methoxybenzyl chloride precursor (required for cyanide displacement) is a potent lachrymator and skin sensitizer. The Henry route uses the aldehyde, which is safer to handle at scale.
Visual Workflow: Pathway Selection & Critical Control Points
Figure 1: Synthetic decision tree highlighting the risk of dechlorination in Option A and the safety profile of Option C.
Part 2: Troubleshooting Modules (Q&A Format)
Module A: The Henry Reaction (Nitrostyrene Formation)
Context: Converting 2-Chloro-4-methoxybenzaldehyde to the nitrostyrene intermediate.
Q1: My yield drops significantly when scaling from 50g to 500g. The product looks like a dark tar. What is happening? Diagnosis: You are likely experiencing thermal polymerization . The 4-methoxy group makes the nitrostyrene electron-rich and prone to polymerizing if the reaction temperature is too high or if the workup is prolonged. Corrective Protocol:
-
Switch Solvent: Do not use neat nitromethane at scale. Use a solvent system of Nitromethane:Acetic Acid (1:1) .
-
Temperature Cap: Maintain reaction temperature strictly between 80°C – 90°C . Do not reflux vigorously.
-
Workup: Do not distill off the nitromethane to dryness at high heat. Instead, cool the reaction mixture to 0°C. The nitrostyrene should crystallize out as yellow needles. Filter and wash with cold isopropanol.
-
Reference: See general Henry reaction scale-up parameters in OPRD literature regarding electron-rich benzaldehydes.
Q2: The nitrostyrene solid is "sticky" and won't dry properly. Diagnosis: Occlusion of acetic acid/solvent. Fix: Recrystallize immediately from Methanol/IPA (9:1) . Do not store the crude wet cake; the residual acid can catalyze degradation.
Module B: The Reduction (The "Killer" Step)
Context: Converting the nitrostyrene to the amine.[1][2] This is where 90% of failures occur due to the 2-Chloro substituent.
Q3: I used 10% Pd/C with Hydrogen (50 psi) and my Mass Spec shows a peak at M-34 (loss of Chlorine). Why? Diagnosis: Hydrodechlorination. Palladium is excellent at inserting into Aryl-Chlorine bonds, especially in the presence of hydrogen gas. This is a known side reaction for chlorinated aromatics. Immediate Fix: Stop using Pd/C. Alternative 1 (If you must use hydrogenation): Use Platinum on Carbon (Pt/C) , specifically a "sulfided" grade, or add a catalyst poison like thiophene to the reaction mixture to inhibit the metal's activity toward the C-Cl bond [1]. Alternative 2 (Recommended): Switch to chemical reduction (see Protocol 1 below).
Q4: I am afraid of using Lithium Aluminum Hydride (LAH) on a 1kg scale due to the fire risk. Is there a safer alternative? Diagnosis: Valid concern. LAH requires anhydrous ether/THF and strict cryogenic control. Solution: Use the NaBH4 / CuCl2 (Sodium Borohydride + Copper(II) Chloride) system.[1][2]
-
Mechanism: In situ generation of Copper Boride (active species) which reduces the alkene and nitro group without touching the Aryl-Chloride bond [2][3].
-
Safety: Uses Ethanol/Methanol as solvent; runs at mild reflux; no pressurized hydrogen.
Part 3: Validated Experimental Protocols
Protocol 1: Scalable Reduction using NaBH4/CuCl2
Recommended for 100g – 1kg batches to ensure retention of the Chlorine atom.
Reagents:
-
2-Chloro-4-methoxy-β-nitrostyrene (1.0 equiv)
-
Sodium Borohydride (NaBH4) (7.0 equiv)
-
Ethanol (10-15 volumes)
Step-by-Step:
-
Setup: In a reactor equipped with a reflux condenser and a mechanical stirrer (overhead), dissolve the nitrostyrene in Ethanol.
-
Catalyst Addition: Add CuCl2 · 2H2O . The solution will turn green/blue.
-
Reduction (Controlled Addition): Add NaBH4 in portions over 1–2 hours.
-
Critical Control: Monitor internal temperature. Maintain < 40°C during addition. Significant hydrogen gas evolution will occur—ensure proper venting.
-
Visual Cue: The mixture will turn black (formation of Copper Boride species).
-
-
Digestion: Once addition is complete, warm the mixture to 50°C for 1 hour.
-
Quench: Cool to 10°C. Cautiously add concentrated HCl until pH < 2 (destroys borane complexes).
-
Workup:
-
Filter off the black copper solids (Celite filtration).
-
Basify the filtrate with NaOH (pH > 12).
-
Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Dry organic layer (MgSO4) and evaporate.[3]
-
Data Table: Comparison of Reduction Methods
| Parameter | Catalytic H2 (Pd/C) | LiAlH4 (LAH) | NaBH4 / CuCl2 |
| Safety Profile | Medium (H2 pressure) | Low (Pyrophoric) | High (Standard solvents) |
| Dechlorination Risk | High (Critical Failure) | Low | Very Low |
| Scale-Up Suitability | Good (if Pt/C used) | Poor (Exotherm) | Excellent |
| Yield (Typical) | 60-70% (mixed products) | 85% | 80-90% |
Part 4: Isolation & Salt Formation
Q5: The free base amine is an oil that turns brown overnight. How do I store it? Diagnosis: Phenethylamines are notorious for absorbing CO2 from the air (forming carbamates) and oxidizing. Solution: Isolate as the Hydrochloride Salt .
Protocol:
-
Dissolve the crude free base oil in dry Isopropanol (IPA) or Ethyl Acetate .
-
Cool to 0°C.
-
Slowly add HCl in IPA (or HCl in Dioxane) until pH is neutral/acidic.
-
Observation: The this compound HCl salt should precipitate as a white crystalline solid.
-
Filter, wash with cold ether, and dry under vacuum.
-
Stability: The HCl salt is stable for years at room temperature.
Part 5: Troubleshooting Logic Map
Figure 2: Rapid diagnostic logic for common scale-up failures.
References
-
Catalytic Hydrogenation & Dechlorination
-
NaBH4/CuCl2 Reduction Method
-
Alternative Reduction (Red-Al)
-
General Scale-Up of Phenethylamines
- Title: Comparative Analysis of 4-Methoxyphenethylamine (4-MPEA) Synthesis Routes.
-
Source: BenchChem Technical Guides.[7]
- Relevance: Provides baseline data for the methoxy-substituted phenethylamine scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Analysis of Halogenated Phenethylamines
Topic: Troubleshooting & Optimization for 2C-Series (2C-B, 2C-I, 2C-E) and DOx Series. Audience: Forensic Chemists, Toxicologists, and Pharmaceutical Researchers. Status: Active Support Guide.
Core Directive & Safety Protocol
WARNING: Many halogenated phenethylamines (e.g., 2C-B, 2C-I) are Schedule I controlled substances (USA) or internationally regulated. Ensure all analyses comply with local DEA/UNODC regulations regarding handling and waste disposal.
This guide treats the HPLC analysis of these compounds not merely as a separation problem, but as a study in molecular geometry and surface chemistry . The primary challenges you will face are regioisomer resolution (separating positional isomers) and peak tailing (due to the basic amine).
Chromatographic Resolution (The Separation Phase)
Q: I am unable to resolve 2C-B from its positional isomers (e.g., 3C-B or 4-bromo-2,3-dimethoxy isomers) using a standard C18 column. What is happening?
A: You have reached the limit of "hydrophobic subtraction." Standard C18 (Octadecyl) columns separate primarily based on hydrophobicity (logP). Positional isomers of halogenated phenethylamines often have nearly identical logP values. To separate them, you must exploit their electronic and steric differences.
The Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl Stationary Phase.
-
Mechanism: PFP columns contain a fluorinated ring that is electron-deficient. The halogenated aromatic ring of your analyte (e.g., 2C-B) is electron-rich. This creates a specific "pi-pi" and "charge-transfer" interaction that C18 lacks.
-
Result: PFP phases often retain halogenated compounds longer and provide selectivity based on the position of the halogen, not just its presence.[1]
Q: My retention times are drifting for 2C-I and 2C-E. How do I stabilize the method?
A: This is likely an equilibration issue involving the basic amine and the stationary phase surface.
Halogenated phenethylamines have a pKa of approximately 9.5. At neutral pH, they are fully protonated (
Protocol for Stability:
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 - 3.5).
-
Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks).
-
Equilibration: Flush the column with 20 column volumes of the starting gradient conditions before the first injection.
Peak Shape & Tailing (The Interaction Phase)
Q: I see severe peak tailing (Asymmetry > 1.5). Is my column dead?
A: Likely not. You are witnessing the "Silanol Effect."
Even high-purity silica columns have residual silanol groups (
Troubleshooting Workflow:
Figure 1: Decision matrix for troubleshooting peak tailing in basic phenethylamines.
Recommended Mobile Phase Additives:
-
For LC-MS: 0.1% Formic Acid (Standard) or Ammonium Formate (Better peak shape).
-
For UV-Only: 0.1% Trifluoroacetic acid (TFA). Note: TFA suppresses MS signal but is the "gold standard" for sharpening peaks of basic amines.
Detection & Sensitivity (The Quantification Phase)
Q: I am analyzing biological samples (urine/plasma). Should I use GC-MS or LC-MS?
A: LC-MS/MS is superior for thermally labile halogens. While GC-MS is standard in forensics, halogenated compounds can undergo thermal degradation (dehalogenation) in the hot injection port. LC-MS avoids this thermal stress.
Optimization Data Table:
| Parameter | Recommendation | Rationale |
| Column Class | PFP (Pentafluorophenyl) | Maximizes selectivity for halogenated isomers via pi-pi interactions. |
| Mobile Phase A | 10mM Ammonium Formate, pH 3.2 | Low pH suppresses silanol ionization; Formate is MS-friendly. |
| Mobile Phase B | Acetonitrile | Lower viscosity than MeOH; sharper peaks for phenethylamines. |
| UV Wavelength | 290 nm (Primary), 270 nm (Secondary) | 2C-series have an absorption max near 290nm due to the aromatic ring. |
| Injection Vol | 1-5 µL | Prevent column overload which exacerbates tailing. |
| Flow Rate | 0.4 - 0.6 mL/min (for 2.1mm ID) | Optimal Van Deemter efficiency for small molecules. |
Method Development Workflow
Use this logic flow to select the correct column and conditions for your specific analyte mixture.
Figure 2: Method Development Logic for Halogenated Phenethylamines.
Common Degradation Issues
Q: My 2C-B standard is showing a small peak eluting earlier than the main peak. Is this a contaminant? A: It could be, but check for de-halogenation . If exposed to UV light or extreme pH for extended periods, the halogen (Bromine/Iodine) can cleave.
-
Verification: Check the UV spectrum of the impurity. If it matches the non-halogenated analog (2C-H), your standard is degrading. Store standards in amber vials at -20°C.
References
-
United Nations Office on Drugs and Crime (UNODC). (2016).[2] Recommended Methods for the Identification and Analysis of Synthetic Phenethylamines in Seized Materials. Retrieved from
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Retrieved from
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from
Sources
Validation & Comparative
In Vitro Evaluation of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine: A Comparative Profiling Guide
Executive Summary & Structural Context[1][2]
This guide outlines the technical roadmap for the in vitro evaluation of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine (also referred to as 2-Cl-4-MeO-PEA).[1] Unlike the widely characterized "2C" series (specifically 2C-C , which is 4-chloro-2,5-dimethoxyphenethylamine), the target molecule lacks the 5-methoxy group and possesses a distinct 2,4-substitution pattern.[1]
From a medicinal chemistry perspective, this molecule represents a "stripped-down" scaffold.[1] It sits at the intersection of monoaminergic substrates and trace amine-associated receptor (TAAR) ligands. Its evaluation requires a distinct strategy that differentiates it from potent hallucinogens (5-HT2A agonists) and psychostimulants (transporter substrates).
Structural Comparison: The "Alternative" Landscape
To objectively evaluate performance, this compound must be benchmarked against established phenethylamines with overlapping structural features.[1]
| Feature | Target Molecule | Alternative A: 2C-C | Alternative B: 4-Chloro-PEA |
| Structure | 2-Cl, 4-OMe-PEA | 2,5-diOMe, 4-Cl-PEA | 4-Cl-PEA (p-Chlorophenethylamine) |
| Primary Class | Atypical Phenethylamine | Psychedelic / Hallucinogen | MAO Substrate / TAAR Agonist |
| 5-HT2A Affinity | Predicted Low/Moderate | High ( | Negligible |
| MAO Interaction | Likely Substrate (MAO-A) | Metabolic Resistance (Partial) | High Affinity Substrate (MAO-B) |
| Primary Use | SAR Probe / Intermediate | Pharmacological Tool | Releasing Agent Reference |
Core Evaluation Strategy (Logic & Flow)
The evaluation of this compound requires a hierarchical approach. Because it lacks the 5-methoxy group critical for high-potency psychedelic activity, initial screening should broaden beyond 5-HT2A to include metabolic enzymes and trace amine receptors.[1]
Decision Matrix: Experimental Workflow
The following diagram illustrates the logical flow for characterizing this specific ligand, prioritizing "Kill/No-Kill" parameters early in the process.
Figure 1: Hierarchical screening workflow. Tier 1 determines if the compound acts as a receptor ligand or merely a metabolic substrate.
Detailed Experimental Protocols
Protocol A: 5-HT2A Receptor Binding Assay (Radioligand Displacement)
Objective: Determine if the 2-Cl, 4-OMe substitution retains the serotonergic affinity seen in 2C-C. Standard: [³H]-Ketanserin displacement.[1][2]
-
Membrane Preparation:
-
Use HEK293 cells stably expressing human 5-HT2A receptors.[1]
-
Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
-
Incubation System:
-
Ligand: [³H]-Ketanserin (0.5–1.0 nM final concentration).
-
Test Compound: this compound (10⁻¹⁰ to 10⁻⁵ M).[1]
-
Non-Specific Binding (NSB): Define using 10 µM Methysergide.
-
-
Execution:
-
Incubate for 60 minutes at 37°C.
-
Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
-
Data Analysis:
-
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: -
Validation Check: The reference standard 2C-C must yield a
between 20–50 nM for the assay to be valid [1].[1]
-
Protocol B: Functional Activity (Intracellular Calcium Flux)
Objective: If binding is observed, determine if the compound is an agonist (hallucinogenic potential) or antagonist. Mechanism: 5-HT2A couples to Gq proteins, leading to IP3 accumulation and Ca²⁺ release.[1]
-
Cell Loading:
-
Seed CHO-K1 cells expressing h5-HT2A in 96-well black-wall plates.
-
Load with FLIPR Calcium 6 dye (Molecular Devices) for 45 min at 37°C.
-
-
Compound Addition:
-
Inject Test Compound (10 µM screening dose).
-
Positive Control: 5-HT (Serotonin) at
. -
Negative Control: Buffer only.
-
-
Readout:
-
Measure fluorescence (Ex 485 nm / Em 525 nm) on a kinetic plate reader (e.g., FlexStation 3).
-
-
Interpretation:
-
Agonist: Immediate spike in fluorescence. Calculate
relative to 5-HT. -
Antagonist: No spike. Pre-incubate with compound, then challenge with 5-HT to measure signal suppression (
).
-
Protocol C: Monoamine Oxidase (MAO) Interaction
Objective: Phenethylamines lacking alpha-methylation (like this target) are often rapidly degraded. This assay determines metabolic stability and inhibition potential.
-
Enzyme Source: Human recombinant MAO-A and MAO-B (baculovirus-infected insect cells).[1]
-
Substrate: Kynuramine (non-fluorescent)
4-hydroxyquinoline (fluorescent). -
Workflow:
-
Incubate enzyme + Test Compound (various concentrations) for 15 min at 37°C.
-
Add Kynuramine substrate.[1]
-
Monitor fluorescence increase (Ex 310 nm / Em 400 nm) over 30 minutes.
-
-
Causality Check:
-
If the compound inhibits fluorescence generation, it is an MAO inhibitor (calculate
). -
If the compound is consumed (verified by HPLC post-assay) without inhibiting the reference substrate, it is a competitive substrate.
-
Comparative SAR Analysis (Structure-Activity Relationship)
To understand the data generated from the protocols above, we must map the target molecule against the "2C" archetype.[1]
The "Missing Methoxy" Effect
The 2,5-dimethoxy pattern (found in 2C-C, 2C-B) is critical for stabilizing the molecule in the receptor binding pocket (specifically interacting with Ser5.46 and Phe6.52 residues in 5-HT2A) [2].[1]
-
2C-C (4-Cl, 2,5-diOMe): High affinity, metabolic resistance.[1]
-
Target (2-Cl, 4-OMe): The removal of the 5-methoxy group typically results in:
-
Reduced 5-HT2A Affinity: Expect a
shift from nanomolar (nM) to micromolar (µM). -
Increased MAO Susceptibility: The 5-position is now open for hydroxylation or facilitated enzymatic access.[1]
-
Shift to TAAR1: "Cleaner" phenethylamines often show higher selectivity for Trace Amine-Associated Receptor 1 (TAAR1) over 5-HT receptors [3].
-
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional divergence between the target molecule and the 2C class.
Safety & Handling (Self-Validating Protocol)
When handling this compound, treat it as a potential bioactive amine .[1]
-
Solubility Check: Dissolve 1 mg in 1 mL DMSO. If precipitation occurs upon dilution into aqueous buffer (PBS), sonicate for 5 minutes.
-
pH Stability: Phenethylamines are stable at physiological pH (7.4). However, ensure the hydrochloride salt form is used for accurate weighing; free bases are often volatile oils.[1]
-
Verification: Always run a solvent control (0.1% DMSO) in every plate to ensure the observed effects are not artifacts of the vehicle.
References
-
Eshleman, A. J., et al. (2014).[1] "Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function." Psychopharmacology.
-
Nichols, D. E. (2016). "Psychedelics."[1][3][4][5][6] Pharmacological Reviews. (Comprehensive review of SAR for phenethylamines).
-
Simmler, L. D., et al. (2016).[1] "Trace Amine-Associated Receptor 1 Signaling in the Prefrontal Cortex." International Journal of Neuropsychopharmacology.
-
Application Note: "FLIPR Calcium 6 Assay Kit." Molecular Devices. (Standard protocol for Gq-coupled GPCRs).
Sources
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- 4. 2C-C - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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A Comparative Guide to In Vivo Studies of Substituted Methoxyphenyl Ethanamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo studies on substituted methoxyphenyl ethanamines, a class of psychoactive compounds with significant interest in neuroscience and drug development. By synthesizing data from various preclinical studies, this document aims to equip researchers with the necessary information to design robust and insightful in vivo experiments.
Introduction to Substituted Methoxyphenyl Ethanamines
Substituted methoxyphenyl ethanamines are a class of organic compounds characterized by a phenethylamine skeleton with a methoxy group attached to the phenyl ring.[1] The position of this methoxy group (ortho-, meta-, or para-) and other substitutions significantly influence their pharmacological properties. These compounds are known to interact with various neurotransmitter systems in the brain, leading to a range of psychoactive effects. Their potential applications are being explored in neuroscience research and pharmaceutical development, particularly for medications targeting neurological disorders.[2]
Core Principles of In Vivo Evaluation
In vivo studies are critical for understanding the complex physiological and behavioral effects of substituted methoxyphenyl ethanamines. These studies help determine a compound's therapeutic potential, safety profile, and mechanism of action within a living organism. Animal models, such as rodents and zebrafish, are essential for this stage of research as human evaluations are limited by ethical and safety concerns.[3]
Experimental Workflow for In Vivo Assessment
A systematic approach is crucial for the in vivo evaluation of novel psychoactive compounds. The following diagram illustrates a generalized workflow.
Figure 1: Generalized In Vivo Experimental Workflow. This diagram outlines the typical progression of in vivo studies for a novel psychoactive compound, from initial synthesis to comprehensive data analysis.
Comparative Pharmacology of Methoxyphenyl Ethanamine Isomers
The positioning of the methoxy group on the phenyl ring dramatically alters the pharmacological activity of these ethanamines. Below is a comparison of key isomers based on available preclinical data.
| Compound | Primary Mechanism of Action (Hypothesized) | Reported In Vivo Effects (Animal Models) |
| 2-Methoxyphenethylamine | Potential for neurotransmitter modulation.[2] | Limited public data from controlled in vivo studies. Explored for its potential in neuroscience research.[2] |
| 3-Methoxyphenethylamine | Acts as a trace amine.[4] | Serves as a substrate for enzymes like CYP2D6, which is crucial for drug metabolism.[4] |
| 4-Methoxyphenethylamine | Inhibits monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters.[5] | Studied for its effects on neurotransmitter systems.[1] |
Key Signaling Pathways and Mechanisms of Action
The primary molecular targets of many psychoactive phenethylamines are serotonin receptors, particularly the 5-HT2A receptor.[6][7] Agonism at this receptor is a key mechanism for the hallucinogenic effects of many of these compounds.[6][8] However, interactions with other receptors and transporters also contribute to their overall pharmacological profile.[7]
Figure 2: Simplified Signaling Pathway. This diagram illustrates the interaction of a substituted methoxyphenyl ethanamine with a presynaptic monoamine transporter and a postsynaptic 5-HT2A receptor, leading to downstream signaling.
Experimental Protocols
Locomotor Activity Assessment in Rodents
This protocol is a standard method to assess the stimulant or sedative effects of a compound.[9]
Objective: To measure changes in spontaneous movement in response to the administration of a substituted methoxyphenyl ethanamine.
Materials:
-
Open field arenas with automated infrared beam tracking.
-
Male C57BL/6J mice.[7]
-
Test compound dissolved in a suitable vehicle.
-
Vehicle control (e.g., saline).
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment.[9]
-
Habituation: Place each mouse in the open field arena for a 30-minute habituation period.
-
Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).[7]
-
Data Collection: Immediately return the animal to the arena and record locomotor activity for a predefined duration (e.g., 60 minutes).
-
Data Analysis: Compare locomotor activity between the test and control groups using appropriate statistical tests (e.g., ANOVA).
Self-Validation: The inclusion of a vehicle control group is essential to ensure that observed effects are due to the test compound and not the injection stress or vehicle. Automated data collection minimizes observer bias.
Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[10]
Objective: To quantify the frequency of head twitches as an indicator of 5-HT2A receptor agonism.
Materials:
-
Observation chambers.
-
Male C57BL/6J mice.
-
Test compound and vehicle.
-
A 5-HT2A antagonist (for validation).
Procedure:
-
Acclimation and Administration: Similar to the locomotor activity protocol.
-
Observation: Following administration, place the mouse in the observation chamber and record the number of head twitches for a set period (e.g., 30 minutes).
-
Validation: In a separate group of animals, co-administer a 5-HT2A antagonist with the test compound to confirm that the head-twitch response is mediated by this receptor. A significant reduction in head twitches would validate the mechanism.
-
Data Analysis: Compare the number of head twitches across different treatment groups.
Conclusion
The in vivo investigation of substituted methoxyphenyl ethanamines is a complex but necessary field of research for understanding their therapeutic and toxicological potential. The choice of appropriate animal models and well-validated experimental protocols is paramount for generating reliable and translatable data. This guide provides a foundational framework for researchers to build upon in their exploration of this fascinating class of compounds.
References
- Shulgin, A. T., Shulgin, L. A., & Jacob, P., 3rd (1986). A protocol for the evaluation of new psychoactive drugs in man. Methods and findings in experimental and clinical pharmacology, 8(5), 313–320.
- Burt, W. R., Lindsley, C. W., & Jones, C. K. (2020). A protocol for the evaluation of new psychoactive drugs in man. ACS chemical neuroscience, 11(1), 10–12.
- Woodruff, E. H., & Conger, T. W. (1938). Physiologically Active Secondary Amines. p-(o-Methoxypheny1)-isopropyl-N-methylamine and Related Compounds. Journal of the American Chemical Society, 60(2), 465–466.
- Kavanagh, P., O'Brien, J., McNamara, S., & Ryder, S. (2015). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Drug testing and analysis, 7(4), 309–318.
- Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 9, 777.
- Soares, J. P., de Souza, C. A., Campos, A. C., & de Oliveira, R. M. W. (2023). A dive into the new psychoactive substances: a review of the use of zebrafish (Danio rerio) as an in vivo model. Critical reviews in toxicology, 53(7), 359–381.
- Wallach, J., Cao, A. B., Calkins, M. M., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of medicinal chemistry.
-
Chem-Impex. (n.d.). 2-Methoxyphenethylamine. Retrieved from [Link]
- Kavanagh, P., O'Brien, J., McNamara, S., & Ryder, S. (2018). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. Journal of forensic sciences, 63(1), 224–231.
- Ginter, P. S., & Tillekeratne, L. M. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of analytical toxicology, 45(1), 1–9.
- Sánchez-Salgado, J. C., Argotte-Ramos, R., Gudiño-Zárate, M., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules (Basel, Switzerland), 29(1), 253.
-
Grokipedia. (n.d.). 3-Methoxyphenethylamine. Retrieved from [Link]
- De Gregorio, D., Posa, L., Ochoa-Sanchez, R., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International journal of molecular sciences, 22(6), 3033.
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- 10. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine vs. Canonical Phenethylamines
The following guide provides a rigorous technical comparison of 2-(2-Chloro-4-methoxyphenyl)ethan-1-amine against established phenethylamine standards.
Executive Summary
This compound (hereafter referred to as 2-Cl-4-MeO-PEA ) is a structural isomer of the "2C" class of psychedelic phenethylamines. Unlike the canonical 2C-C (2,5-dimethoxy-4-chlorophenethylamine), which possesses high affinity for the 5-HT2A receptor, 2-Cl-4-MeO-PEA lacks the critical 5-position methoxy group.
This guide evaluates 2-Cl-4-MeO-PEA as a structural probe , contrasting its physicochemical profile and predicted pharmacological activity with 2C-C (the active psychedelic standard) and 4-MPEA (the metabolic substrate standard). Based on Structure-Activity Relationships (SAR), this compound is predicted to exhibit significantly reduced 5-HT2A agonism while potentially retaining monoamine transporter affinity, serving as a critical negative control in receptor binding studies.
Physicochemical & Structural Profiling
The primary structural distinction lies in the substitution pattern on the phenyl ring.[1] The "2C" pattern (2,5-dimethoxy) creates a specific electrostatic potential map that favors serotonin receptor docking. The 2-chloro-4-methoxy pattern disrupts this motif.
Table 1: Comparative Physicochemical Data
| Property | 2-Cl-4-MeO-PEA (Target) | 2C-C (Standard) | 4-MPEA (Baseline) |
| IUPAC Name | This compound | 2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine | 2-(4-Methoxyphenyl)ethan-1-amine |
| Structure | 2-Cl, 4-OMe | 2-OMe, 4-Cl, 5-OMe | 4-OMe |
| Formula | C9H12ClNO | C10H14ClNO2 | C9H13NO |
| MW ( g/mol ) | 185.65 | 215.68 | 151.21 |
| LogP (Predicted) | ~2.1 | ~2.4 | ~1.3 |
| TPSA (Ų) | 35.25 | 44.48 | 35.25 |
| 5-HT2A Affinity | Low (Predicted) | High (Ki ~20-30 nM) | Negligible |
| MAO Stability | Moderate (Steric Shielding) | High (2,5-disubstitution) | Low (Rapid oxidation) |
Structural Logic (SAR)
-
Lipophilicity: The addition of the chlorine atom at the 2-position increases LogP relative to 4-MPEA, theoretically enhancing Blood-Brain Barrier (BBB) permeability.
-
Metabolic Protection: The 2-position (ortho) chlorine provides steric hindrance adjacent to the ethylamine side chain. This may reduce the rate of oxidative deamination by Monoamine Oxidase (MAO) compared to the unsubstituted 4-MPEA, though likely less effectively than the 2,5-dimethoxy pattern of 2C-C.
Pharmacological Evaluation (Mechanism of Action)[2]
The 5-HT2A Receptor Hypothesis
The psychedelic activity of phenethylamines is strictly correlated with 5-HT2A receptor agonism.[2]
-
2C-C Mechanism: The 2-methoxy and 5-methoxy groups form hydrogen bonds with specific serine and aspartate residues deep within the receptor pocket. The 4-chloro group sits in a hydrophobic pocket, stabilizing the active conformation.
-
2-Cl-4-MeO-PEA Mechanism: Lacking the 5-methoxy group, this compound loses a critical hydrogen bond anchor. Furthermore, the 2-chloro group is bulkier than a methoxy group, potentially causing steric clashes that prevent the "lock-and-key" fit required for receptor activation.
-
Prediction: This compound acts as a weak partial agonist or antagonist with low affinity (Ki > 1000 nM).
-
Monoamine Transporter Hypothesis
4-substituted phenethylamines (like 4-MPEA) often interact with the Serotonin Transporter (SERT).
-
Prediction: 2-Cl-4-MeO-PEA may act as a Serotonin Reuptake Inhibitor (SRI) or releasing agent. The lipophilic 2-chloro substituent could enhance affinity for the transporter pore compared to 4-MPEA.
Visualizing the SAR Landscape
Figure 1: Structure-Activity Relationship (SAR) map contrasting the target compound with established standards.
Experimental Protocols for Validation
To empirically verify the classification of 2-Cl-4-MeO-PEA, the following standardized protocols should be employed.
Protocol A: Radioligand Binding Assay (5-HT2A)
Objective: Determine the affinity constant (Ki) of 2-Cl-4-MeO-PEA.
-
Preparation: Transfect HEK293 cells with human 5-HT2A receptor cDNA. Harvest membranes by centrifugation (40,000 x g).
-
Ligand: Use [3H]-Ketanserin (0.5 nM) as the radioligand.
-
Competition: Incubate membranes with [3H]-Ketanserin and varying concentrations of 2-Cl-4-MeO-PEA (
to M) for 60 min at 37°C. -
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Success Criterion: If Ki > 1000 nM, the compound is non-psychedelic.
-
Protocol B: Functional Calcium Flux Assay
Objective: Assess functional efficacy (Agonist vs. Antagonist).
-
Loading: Load 5-HT2A-expressing CHO cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min.
-
Baseline: Measure baseline fluorescence (
) on a fluorometric imaging plate reader (FLIPR). -
Challenge: Inject 2-Cl-4-MeO-PEA (10 µM).
-
Measurement: Record fluorescence change (
). Compare response to 5-HT (100% reference).-
Interpretation: No flux = Antagonist/Inactive. Flux < 20% = Weak partial agonist.
-
Protocol C: Synthesis Workflow (Henry Reaction)
Objective: Access the compound for testing.
Figure 2: Synthetic pathway via the Henry Reaction.
-
Condensation: Reflux 2-chloro-4-methoxybenzaldehyde with nitromethane and ammonium acetate in acetic acid to yield the nitrostyrene intermediate.
-
Reduction: Reduce the nitrostyrene using Lithium Aluminum Hydride (LiAlH4) in dry THF under inert atmosphere (Argon).
-
Purification: Acidify with HCl gas to precipitate the amine hydrochloride salt. Recrystallize from isopropanol/ethanol.
References
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. (Referencing general 2C synthesis methodology). Link
-
Glennon, R. A., et al. (1984). Structure-activity relationships of phenalkylamine derivatives at 5-HT2 receptors. Journal of Medicinal Chemistry, 27(11). Link
-
Eshleman, A. J., et al. (1999). Psychoactive drugs: interactions with serotonin, dopamine, and norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
Biological Targets of Halogenated Phenylethylamines: A Comparative Technical Guide
This guide serves as an advanced technical resource for researchers investigating the pharmacological profiles of halogenated phenylethylamines (PEAs). It synthesizes structure-activity relationships (SAR), receptor binding kinetics, and functional signaling outcomes.[1]
Executive Summary
Halogenated phenylethylamines (e.g., 2C-B, 2C-I, DOI) represent a distinct class of serotonergic ligands where a halogen atom (Cl, Br, I) at the 4-position of the phenyl ring dramatically enhances affinity for 5-HT2 receptor subtypes compared to their non-halogenated congeners. This guide dissects the molecular mechanisms driving this affinity, compares their performance against standard non-halogenated alternatives (e.g., Mescaline, 2C-H), and provides validated protocols for characterization.
Key Insight: The 4-position halogen acts as a hydrophobic anchor, engaging specific residues (e.g., Phe339/340) in the 5-HT2A receptor's orthosteric binding pocket, often converting partial agonists into potent full agonists or high-affinity partial agonists.
Structural Activity Relationship (SAR) & Mechanism
The core scaffold of these compounds is 2,5-dimethoxyphenethylamine. The addition of a halogen at the para (4) position is the critical determinant of potency.
The Halogen Effect[2]
-
Electronic Effects: Halogens are electron-withdrawing (inductive effect) but electron-donating (resonance). However, in the context of 5-HT2A binding, the lipophilicity and atomic radius correlate most strongly with affinity.
-
Steric Fit: The binding pocket at the 5-HT2A receptor accommodates the bulk of Iodine > Bromine > Chlorine.
-
Potency Rank Order: I > Br > Cl > H.
Visualization: SAR Logic Flow
The following diagram illustrates the structural logic governing receptor interaction.
Caption: SAR logic flow demonstrating how 4-position halogenation drives hydrophobic interactions and increases receptor affinity.
Comparative Target Profiling
The following data synthesizes binding affinities (
Primary Target: 5-HT2A Receptor
The 5-HT2A receptor is the primary mediator of the psychedelic effects associated with these compounds.
| Compound | Substituent (R4) | Class | 5-HT2A Affinity ( | Functional Potency ( | Efficacy ( |
| 25I-NBOMe | Iodine | N-Benzyl PEA | 0.04 | 0.2 | ~90% (Full Agonist) |
| DOI | Iodine | Amphetamine | 0.7 | 2.5 | ~80% (High Partial) |
| 2C-I | Iodine | Phenethylamine | 1.5 | 14 | ~60% (Partial) |
| 2C-B | Bromine | Phenethylamine | 2.4 | 18 | ~50% (Partial) |
| 2C-C | Chlorine | Phenethylamine | 15 | 45 | ~40% (Partial) |
| Mescaline | 3,4,5-Trimethoxy | Standard | 350 | 2,000 | ~100% (Full Agonist*) |
| 2C-H | Hydrogen | Control | >1,000 | >5,000 | Negligible |
Note: Lower
Selectivity Profile (5-HT2A vs. 5-HT2C vs. 5-HT1A)
Selectivity is crucial for understanding side-effect profiles.
-
5-HT2C: Most halogenated PEAs are non-selective between 2A and 2C. 5-HT2C activation contributes to anorectic effects and anxiety.
-
5-HT1A: Halogenated PEAs generally lack significant 5-HT1A affinity, unlike tryptamines (e.g., Psilocybin/LSD), which often bind 5-HT1A.
Off-Target Transporter Interactions
Unlike non-hallucinogenic amphetamines (e.g., MDMA), halogenated PEAs generally show low affinity for monoamine transporters.
| Target | 2C-B / 2C-I | MDMA (Reference) | Implication |
| SERT | Low risk of serotonin syndrome via release mechanism. | ||
| DAT | Low abuse potential via dopaminergic reward pathways. | ||
| NET | Weak Inhibition | Potent Releaser | Reduced sympathomimetic toxicity compared to MDMA. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Radioligand Binding Assay (5-HT2A)
Objective: Determine
Step-by-Step Workflow:
-
Membrane Preparation:
-
Use HEK293 cells stably expressing human 5-HT2A receptors.
-
Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Assay Setup (96-well plate):
-
Total Binding: 150 µL Membrane + 50 µL Radioligand (
nM -Ketanserin). -
Non-Specific Binding (NSB): Add 50 µL Methysergide (
µM final) to define background. -
Test Compound: Add 50 µL of halogenated PEA (concentration range
to M).
-
-
Incubation:
-
Incubate for 60 minutes at 25°C (equilibrium).
-
-
Termination:
-
Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).
-
Wash 3x with ice-cold buffer.
-
-
Validation Check:
-
Specific Binding must be >85% of Total Binding.
-
Hill Slope should be near 1.0 for competitive binding.
-
Protocol B: Functional Calcium Flux Assay
Objective: Determine agonist potency (
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed CHO-K1 cells expressing h5-HT2A into black-walled 96-well plates (24h prior).
-
-
Dye Loading:
-
Incubate cells with Calcium-4 or Fluo-4 AM dye for 45 min at 37°C.
-
Critical: Include Probenecid (2.5 mM) to prevent dye leakage.
-
-
Baseline Measurement:
-
Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds to establish baseline (
).
-
-
Agonist Injection:
-
Inject test compound automatically.
-
Record fluorescence for 60-90 seconds (
).
-
-
Data Normalization:
-
Calculate Response =
. -
Normalize to Serotonin (5-HT)
(defined as 100%).
-
Visualization: Signaling Pathway
The following diagram details the
Caption: Gq-mediated signaling pathway utilized in functional calcium flux assays to measure agonist efficacy.
References
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[3] Neuropharmacology. Link
-
Eshleman, A. J., et al. (2014). Psychoactive N-benzylphenethylamines ("25-NBOMe"): effects on monoamine receptors and transporters. Journal of Pharmacology and Experimental Therapeutics. Link
-
Glennon, R. A., et al. (1984). Structure-activity relationships of hallucinogenic phenalkylamines. Journal of Medicinal Chemistry. Link
-
Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors.[4] PLOS ONE. Link
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
A Comparative Guide to Monoamine Oxidase Inhibition by Phenethylamine Derivatives
This guide provides an in-depth comparative analysis of phenethylamine derivatives as inhibitors of monoamine oxidase (MAO), intended for researchers, scientists, and professionals in drug development. We will explore the structure-activity relationships that govern their inhibitory potency and selectivity, present comparative data, and detail the experimental protocols necessary for their evaluation.
Introduction: The Significance of MAO and Phenethylamines
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes crucial for the metabolism of monoamine neurotransmitters.[1][2] These enzymes, located on the outer mitochondrial membrane, exist in two isoforms, MAO-A and MAO-B.[3][4] While both isoforms play a role in the breakdown of neurotransmitters like dopamine, they exhibit different substrate specificities. MAO-A preferentially metabolizes serotonin and norepinephrine, whereas MAO-B has a higher affinity for phenethylamine and benzylamine.[1][5][6][7]
The distinct roles of these isoforms make them significant therapeutic targets. MAO-A inhibitors are effective in treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][3][8]
Phenethylamine and its derivatives constitute a broad class of compounds with diverse pharmacological activities, including stimulant, psychedelic, and antidepressant effects.[9][10] The foundational phenethylamine structure is a key scaffold in medicinal chemistry, and many of its derivatives interact with monoamine transporters and metabolic enzymes like MAO.[2][11] The endogenous trace amine, β-phenethylamine (β-PEA), itself acts as a central nervous system stimulant.[12] However, its psychoactive effects are limited due to rapid metabolism by MAO-B.[9][13] This highlights the potential of using MAO inhibitors in conjunction with phenethylamine-based compounds to modulate neurotransmitter levels.[9][14]
Comparative Analysis of MAO Inhibition by Phenethylamine Derivatives
The inhibitory activity of phenethylamine derivatives against MAO-A and MAO-B is highly dependent on their chemical structure. Substitutions on the phenyl ring, the ethylamine side chain, and the terminal amino group can dramatically alter both potency and selectivity.
Structure-Activity Relationships (SAR):
A study of various phenethylamine derivatives revealed key structural features influencing their MAO inhibitory activity. For instance, α-ethylphenethylamine (AEPEA) was found to be a competitive inhibitor of MAO-A with a Ki of 14.0 µM, showing a 17-fold stronger inhibition compared to its effect on MAO-B (Ki = 234 µM).[15] In contrast, its N,α-diethylated counterpart, N,α-diethylphenethylamine (N,α-DEPEA), was a weak inhibitor of both isoforms.[15] This suggests that N-alkylation can significantly impact inhibitory potential.
Further research on sulfur-substituted α-alkyl phenethylamines demonstrated that several compounds in this series are potent and selective inhibitors of MAO-A, with IC50 values in the submicromolar range, while showing negligible activity against MAO-B.[16] This underscores the potential for developing isoform-selective inhibitors through targeted chemical modifications.
The following table summarizes the MAO inhibitory activities of selected phenethylamine derivatives, providing a comparative overview of their potency and selectivity.
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity (MAO-B/MAO-A) | Reference |
| Amphetamine | 5.3 | - | - | [15] |
| α-Ethylphenethylamine (AEPEA) | 14.0 | 234 | 16.7 | [15] |
| Methamphetamine | 17.2 | - | - | [15] |
| Phentermine | 196 | - | - | [15] |
| N,α-Diethylphenethylamine (N,α-DEPEA) | 251 | 159 | 0.63 | [15] |
| 4-Phenylbutylamine | Competitive Inhibitor (Ki = 31 ± 5 µM) | Not a substrate | - | [17][18] |
Note: A higher selectivity index indicates greater selectivity for MAO-A.
Experimental Protocols for Assessing MAO Inhibition
To evaluate the inhibitory potential of phenethylamine derivatives, a robust and reproducible in vitro assay is essential. A commonly used method is the continuous spectrophotometric or fluorometric assay, which measures the production of a specific metabolite from an MAO substrate.
Principle of the Kynuramine-Based Assay:
This assay utilizes kynuramine as a substrate for both MAO-A and MAO-B.[3][19][20] The deamination of kynuramine by MAO produces an intermediate aldehyde, which then undergoes spontaneous cyclization to form 4-hydroxyquinoline.[19] The formation of 4-hydroxyquinoline can be monitored by its fluorescence, providing a direct measure of MAO activity.[15][21] The inclusion of an inhibitor will result in a decreased rate of 4-hydroxyquinoline formation.
Detailed Step-by-Step Methodology: Fluorometric MAO Inhibition Assay
-
Preparation of Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solution: Recombinant human MAO-A or MAO-B (e.g., from Supersomes™) diluted in assay buffer to the desired concentration.[3][20]
-
Substrate Solution: Kynuramine dihydrobromide dissolved in assay buffer.
-
Inhibitor Solutions: Test compounds (phenethylamine derivatives) dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer.
-
Positive Controls: Clorgyline for MAO-A and Selegiline for MAO-B.[3][20]
-
-
Assay Procedure:
-
Pipette 50 µL of the assay buffer into the wells of a 96-well microplate.
-
Add 25 µL of the inhibitor solution (or vehicle for control wells) to the appropriate wells.
-
Add 25 µL of the enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~316 nm and an emission wavelength of ~405 nm every minute for 20-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.[8]
-
Visualization of Key Processes
MAO Catalytic Cycle and Inhibition
Caption: The catalytic cycle of MAO and the mechanism of competitive inhibition by a phenethylamine derivative.
Experimental Workflow for MAO Inhibition Assay
Caption: A streamlined workflow for determining the MAO inhibitory activity of test compounds.
Conclusion
The phenethylamine scaffold offers a versatile platform for the design of novel MAO inhibitors. A thorough understanding of the structure-activity relationships is paramount for developing compounds with high potency and isoform selectivity. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of these derivatives. By combining rational drug design with rigorous experimental validation, researchers can continue to explore the therapeutic potential of phenethylamine-based MAO inhibitors for a range of neurological and psychiatric disorders.
References
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Biomolecules & Therapeutics. (2022, September 13). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]
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PMC. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]
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ACS Publications. (2000, November 15). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A | Biochemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Monoamine oxidase. Retrieved from [Link]
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Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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PubMed. (2000, December 12). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. Retrieved from [Link]
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Proteopedia. (2011, July 20). Monoamine oxidase b. Retrieved from [Link]
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PMC - NIH. (n.d.). Structures and Mechanism of the Monoamine Oxidase Family. Retrieved from [Link]
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PubMed. (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]
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KoreaScience. (2023, January 1). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics. Retrieved from [Link]
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PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]
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PubMed - NIH. (n.d.). Role of MAO A and B in neurotransmitter metabolism and behavior. Retrieved from [Link]
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MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
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PMC. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Retrieved from [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
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Hacettepe University. (n.d.). Substrate Specificities of Monoamine Oxidase Isoforms. Retrieved from [Link]
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Fisher Scientific. (n.d.). Invitrogen™ Amplex™ Red Monoamine Oxidase Assay Kit. Retrieved from [Link]
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Iright. (n.d.). Thermo Fisher, A12214, Amplex™ Red Monoamine Oxidase Assay Kit. Retrieved from [Link]
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Charles River Laboratories. (2025, April 4). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
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MDPI. (2023, August 28). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. Retrieved from [Link]
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EMBL-EBI. (n.d.). Assay: Inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 mins by fl... - ChEMBL. Retrieved from [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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PubMed. (2024, March 6). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Retrieved from [Link]
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ACS Publications. (2005, February 16). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling | Journal of Medicinal Chemistry. Retrieved from [Link]
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Ovamedi. (n.d.). Amplex™ Red Monoamine Oxidase Assay Kit (Invitrogen™). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures and MAO parameters of some phenethylamine/AMPH.... Retrieved from [Link]
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ResearchGate. (2025, October 4). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Retrieved from [Link]
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PubMed. (n.d.). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Retrieved from [Link]
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PubMed. (1994). Phenylethylamine relieves depression after selective MAO-B inhibition. Retrieved from [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Substituted Phenethylamines
This guide provides an in-depth comparison of antibody cross-reactivity against substituted phenethylamines, offering experimental data and insights for researchers, scientists, and drug development professionals. We will explore the structural determinants of cross-reactivity, compare various immunoassay platforms, and provide a detailed protocol for assessing antibody specificity.
Introduction: The Challenge of Specificity in Phenethylamine Detection
This guide will delve into the key factors influencing antibody recognition of these small molecules and provide a framework for evaluating the performance of different immunoassay platforms.
The Structural Dance: Determinants of Antibody Cross-Reactivity
The interaction between an antibody and a small molecule like a substituted phenethylamine is a highly specific "lock-and-key" mechanism, governed by the three-dimensional structures of both the antibody's binding site (paratope) and the molecule's chemical features (epitope).[7][10][11] Modifications to the basic phenethylamine structure can significantly alter how it fits into the antibody's binding pocket, leading to varying degrees of cross-reactivity.[4][5]
The Phenethylamine Backbone
The core structure of phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon side chain. This fundamental scaffold is the starting point for a vast array of derivatives.
Figure 1: The basic chemical structure of phenethylamine, highlighting the phenyl ring and the ethylamine side chain.
Key Structural Modifications Influencing Antibody Binding:
-
Ring Substitutions: The addition of functional groups (e.g., hydroxyl, methoxy, methylenedioxy) to the phenyl ring is a common modification. The position and nature of these substituents can dramatically impact antibody recognition. For example, the methylenedioxy group in 3,4-methylenedioxymethamphetamine (MDMA) is a key feature that distinguishes it from amphetamine and methamphetamine, and antibodies can be generated to specifically recognize this moiety.[12][13] However, some amphetamine immunoassays show variable and often low cross-reactivity with MDMA.[13] Bulky substitutions on the ring may sterically hinder the molecule from fitting into the antibody's binding site, thereby reducing cross-reactivity.[4]
-
Side-Chain Modifications:
-
α-Methylation: The presence of a methyl group on the alpha-carbon (the carbon adjacent to the amino group) is a defining feature of amphetamine and its derivatives. This modification provides resistance to metabolism by monoamine oxidase.
-
N-Alkylation: The addition of alkyl groups (e.g., methyl, ethyl) to the nitrogen atom also significantly influences antibody binding. For instance, the N-methyl group in methamphetamine is a primary determinant for its specific recognition by certain antibodies.
-
β-Ketone Formation: The presence of a ketone group at the beta-carbon (the carbon adjacent to the phenyl ring) is characteristic of cathinone and its derivatives ("bath salts"). These compounds often show limited cross-reactivity with traditional amphetamine immunoassays.[4]
-
-
Stereochemistry: Many substituted phenethylamines are chiral, existing as enantiomers (mirror-image isomers). Antibodies, being chiral molecules themselves, can exhibit stereoselectivity, binding preferentially to one enantiomer over the other.[14] For example, immunoassays for methamphetamine are often designed to be more reactive to the d-enantiomer (d-methamphetamine), which is a potent central nervous system stimulant, than the l-enantiomer (l-methamphetamine), which is used in some over-the-counter nasal decongestants.
A Comparative Analysis of Immunoassay Platforms
Several immunoassay formats are commonly used for the detection of substituted phenethylamines, each with its own advantages and limitations concerning cross-reactivity. The underlying principle for detecting these small molecules is typically a competitive immunoassay.[15][16][17][18]
Figure 2: The principle of a competitive immunoassay. In a negative sample, the labeled drug binds to the antibody, producing a signal. In a positive sample, the free drug from the sample competes with the labeled drug for antibody binding sites, resulting in a reduced or absent signal.
Immunoassay Platform Comparison
| Platform | Principle | Advantages | Disadvantages Regarding Cross-Reactivity |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding in a microplate format, with an enzymatic signal readout.[15][19] | High sensitivity and quantitative potential.[20] | Susceptible to cross-reactivity from structurally similar compounds, which can lead to false-positive results.[19][21] |
| Lateral Flow Immunoassay (LFA) | Competitive binding on a nitrocellulose membrane, with a visual readout.[22][23][24] | Rapid, user-friendly, and cost-effective for point-of-care testing.[22] | Generally semi-quantitative and can have lower sensitivity than ELISA. Cross-reactivity profiles are critical for accurate interpretation of results.[23] |
| Radioimmunoassay (RIA) | Competitive binding using a radiolabeled antigen. | High sensitivity. | Requires handling of radioactive materials and specialized equipment. Cross-reactivity is a known issue.[4] |
| Cloned Enzyme Donor Immunoassay (CEDIA) | Homogeneous enzyme immunoassay where enzyme activity is modulated by antibody-antigen binding.[8] | No separation step required, making it fast and amenable to automation. | Can exhibit cross-reactivity with various compounds.[4][8] |
| Enzyme Multiplied Immunoassay Technique (EMIT®) | Similar to CEDIA, a homogeneous enzyme immunoassay.[8] | Widely used in clinical laboratories for automated drug screening. | Prone to interferences and cross-reactivity from structurally related drugs.[4][8] |
Cross-Reactivity Data for Common Phenethylamines
The following table summarizes publicly available data on the cross-reactivity of various substituted phenethylamines with immunoassays primarily designed to detect amphetamine or methamphetamine. It is important to note that cross-reactivity can vary significantly between different manufacturers' assays.[4][13]
| Compound | Target Analyte of Assay | Cross-Reactivity (%) | Notes |
| d-Amphetamine | Amphetamine | 100 | Calibrator |
| d-Methamphetamine | Methamphetamine | 100 | Calibrator |
| MDMA (Ecstasy) | Amphetamine/Methamphetamine | Variable, often low[12][13] | Some assays have poor sensitivity for MDMA.[12] |
| MDA | Amphetamine/Methamphetamine | Variable[13] | Metabolite of MDMA. |
| Phentermine | Amphetamine | Variable, can be significant[13] | Structurally similar prescription drug. |
| Ephedrine/Pseudoephedrine | Amphetamine | Generally low, but can occur[25] | Common over-the-counter decongestants. |
| 2C-B, DOI, DOM | Amphetamine/Methamphetamine | < 0.4%[19] | Psychedelic phenethylamines that are generally not detected by standard amphetamine immunoassays.[19] |
Note: Cross-reactivity is typically expressed as the concentration of the cross-reacting substance that produces a signal equivalent to a given concentration of the target analyte, multiplied by 100.
Experimental Protocol: Assessing Antibody Cross-Reactivity Using Competitive ELISA
To ensure the reliability of an immunoassay, it is crucial to experimentally determine its cross-reactivity profile. The following is a detailed protocol for a competitive ELISA to assess the cross-reactivity of an antibody against a panel of substituted phenethylamines.
Objective:
To determine the 50% inhibitory concentration (IC50) of various substituted phenethylamines for a given antibody and calculate their percent cross-reactivity relative to the primary target analyte.
Materials and Reagents:
-
High-binding 96-well microplates
-
Target analyte (e.g., d-amphetamine)
-
Panel of test compounds (substituted phenethylamines)
-
Primary antibody specific for the target analyte
-
Hapten-protein conjugate for coating (e.g., amphetamine-BSA)
-
Enzyme-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Workflow
Figure 3: A step-by-step workflow for determining antibody cross-reactivity using a competitive ELISA.
Step-by-Step Methodology:
-
Plate Coating:
-
Dilute the hapten-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte and each test compound in assay buffer.
-
Add 50 µL of the diluted standards or test compounds to the appropriate wells.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
-
Include control wells with no competing drug (maximum signal) and wells with a high concentration of the target analyte (minimum signal).
-
-
Incubation:
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Add Secondary Antibody:
-
Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.
-
-
Incubation:
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2, increasing the number of washes to five.
-
-
Substrate Addition:
-
Add 100 µL of the substrate solution to each well.
-
-
Incubation (Color Development):
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
-
Stop Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Read Absorbance:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for the target analyte and each test compound.
-
Use a four-parameter logistic regression to determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for each compound.
-
Calculate the percent cross-reactivity for each test compound using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Conclusion
The specificity of antibodies used in immunoassays for substituted phenethylamines is a critical factor that dictates the reliability of these screening tools. A comprehensive understanding of how structural modifications to the phenethylamine backbone influence antibody binding is essential for the development of highly specific assays and for the accurate interpretation of their results. By employing rigorous experimental validation, such as the competitive ELISA protocol detailed in this guide, researchers can thoroughly characterize the cross-reactivity profiles of their antibodies. This ensures the generation of high-quality, dependable data, which is fundamental for advancing research, clinical diagnostics, and forensic toxicology in the field of substituted phenethylamines.
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
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Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]
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Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]
-
Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS. Iris Publishers. [Link]
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Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Clinical Pharmacology and Toxicology. [Link]
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Evaluation of immunoassays for the determination of MDMA and cannabinoids in urine samples. Journal of Food and Drug Analysis. [Link]
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Use of Lateral Flow Assays in Forensics. National Institutes of Health. [Link]
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Number of compounds tested for cross-reactivity as reported in urine... ResearchGate. [Link]
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Interpretation Guide: Immunoassay-based Urine Drug Screening. Dynacare. [Link]
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Evaluation of commercial enzyme-linked immunosorbent assays to identify psychedelic phenethylamines. PubMed. [Link]
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Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. ResearchGate. [Link]
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Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). National Institutes of Health. [Link]
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510(k) Substantial Equivalence Determination Decision Summary. U.S. Food and Drug Administration. [Link]
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-
Structural aspects of cross-reactivity and its relation to antibody affinity. PubMed. [Link]
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Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. PubMed. [Link]
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How Common Are False-Positives Amphetamine Drug Tests? MedCentral. [Link]
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Cross reactivity – Knowledge and References. Taylor & Francis Online. [Link]
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Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. National Institutes of Health. [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Antibody Cross Reactivity And How To Avoid It? ELISA kit. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]
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Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. [Link]
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Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. [Link]
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Physiological Considerations for Modeling in vivo Antibody-Target Interactions. Frontiers in Immunology. [Link]
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Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. MDPI. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
